molecular formula C8H17NO3S B1385710 (1-Ethanesulfonyl-piperidin-4-yl)-methanol CAS No. 1082811-96-8

(1-Ethanesulfonyl-piperidin-4-yl)-methanol

Cat. No.: B1385710
CAS No.: 1082811-96-8
M. Wt: 207.29 g/mol
InChI Key: FYUWSUALCIMBDA-UHFFFAOYSA-N
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Description

(1-Ethanesulfonyl-piperidin-4-yl)-methanol is a piperidine-based chemical compound of significant interest in medicinal and synthetic chemistry. Piperidine rings are one of the most fundamental heterocyclic structures found in over twenty classes of pharmaceuticals, serving as crucial synthetic building blocks for designing novel active compounds . The ethanesulfonyl group and the hydroxymethyl functional group on the piperidine ring make this derivative a valuable intermediate for constructing more complex molecules for research. This compound is primarily used in pharmaceutical research and development . Piperidine derivatives are extensively investigated for their potential biological activities and are present in a wide range of therapeutic agents . As a versatile synthetic intermediate, this compound can be utilized in various chemical transformations. It can undergo reactions typical of alcohols, such as esterification or oxidation, while the sulfonamide group can participate in further functionalization, making it a flexible scaffold for library synthesis in drug discovery efforts . For Research Use Only . This product is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(1-ethylsulfonylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUWSUALCIMBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1-Ethanesulfonyl-piperidin-4-yl)-methanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1082811-96-8 Molecular Formula: C₈H₁₇NO₃S Molecular Weight: 207.29 g/mol

This technical guide provides an in-depth overview of (1-Ethanesulfonyl-piperidin-4-yl)-methanol, a key building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, a robust synthesis protocol, analytical characterization, and its potential applications in medicinal chemistry, grounded in established scientific principles.

Introduction and Significance

This compound belongs to the class of N-sulfonylpiperidines, a structural motif of significant interest in medicinal chemistry. The piperidine ring is a ubiquitous scaffold in numerous approved drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] The introduction of a sulfonyl group at the piperidine nitrogen can modulate the compound's polarity, lipophilicity, and metabolic stability, while also providing a key hydrogen bond acceptor.[3] The primary alcohol functionality at the 4-position offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Sulfonylpiperidine derivatives have been explored for a variety of biological activities, including as antibacterial agents that inhibit essential enzymes like thymidylate kinase in Gram-positive bacteria.[4] The structural features of this compound make it a promising starting material for the development of novel therapeutics.

Physicochemical and Computed Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design. While experimental data for some properties are not publicly available, a combination of data from suppliers and computational predictions provides valuable insights.

PropertyValue/PredictionSource
Molecular Formula C₈H₁₇NO₃SChemScene[1]
Molecular Weight 207.29ChemScene[1]
Appearance White to off-white solid (predicted)-
Melting Point Not available. For comparison, the related 1-(Ethanesulfonyl)piperidin-4-amine has a melting point of 110 °C.[5]-
Boiling Point Not available. For comparison, the related 1-(Ethanesulfonyl)piperidin-4-amine has a predicted boiling point of 267 to 310 °C.[5]-
Solubility Soluble in methanol and other polar organic solvents. Solubility in nonpolar solvents is expected to be limited.General chemical principles[6]
Topological Polar Surface Area (TPSA) 57.61 ŲChemScene[1]
LogP 0.0404ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Rotatable Bonds 3ChemScene[1]

Synthesis Methodology

The most direct and widely applicable method for the synthesis of this compound is the sulfonylation of the commercially available piperidin-4-ylmethanol with ethanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Piperidin-4-ylmethanol Piperidin-4-ylmethanol Reaction_Mixture Piperidin-4-ylmethanol->Reaction_Mixture Ethanesulfonyl_chloride Ethanesulfonyl chloride Ethanesulfonyl_chloride->Reaction_Mixture Base Triethylamine (Et3N) or DIPEA Base->Reaction_Mixture Solvent Dichloromethane (DCM) or THF Solvent->Reaction_Mixture Temperature 0 °C to Room Temp. Temperature->Reaction_Mixture Target_Compound This compound Byproduct Triethylammonium chloride Reaction_Mixture->Target_Compound Sulfonylation Reaction_Mixture->Byproduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Piperidin-4-ylmethanol (1.0 eq)

  • Ethanesulfonyl chloride (1.1 eq)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of piperidin-4-ylmethanol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine or DIPEA.

  • Slowly add ethanesulfonyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[7] The predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are provided below.

G img_node

Caption: Chemical structure of this compound.

¹H NMR (Predicted):

  • δ 3.70-3.85 (m, 2H): Protons on the piperidine ring adjacent to the nitrogen (C2-H and C6-H, axial).

  • δ 3.50 (d, J=6.0 Hz, 2H): Protons of the hydroxymethyl group (CH₂OH).

  • δ 3.00 (q, J=7.4 Hz, 2H): Methylene protons of the ethanesulfonyl group (CH₂SO₂).

  • δ 2.80-2.95 (m, 2H): Protons on the piperidine ring adjacent to the nitrogen (C2-H and C6-H, equatorial).

  • δ 1.80-1.95 (m, 2H): Equatorial protons on the piperidine ring (C3-H and C5-H).

  • δ 1.70-1.80 (m, 1H): Proton at the 4-position of the piperidine ring (C4-H).

  • δ 1.35-1.50 (m, 2H): Axial protons on the piperidine ring (C3-H and C5-H).

  • δ 1.30 (t, J=7.4 Hz, 3H): Methyl protons of the ethanesulfonyl group (CH₃).

  • δ 1.60 (br s, 1H): Hydroxyl proton (OH).

¹³C NMR (Predicted):

  • δ 67.5: Carbon of the hydroxymethyl group (CH₂OH).

  • δ 47.0: Carbons of the ethanesulfonyl group (CH₂SO₂).

  • δ 46.5: Carbons on the piperidine ring adjacent to the nitrogen (C2 and C6).

  • δ 39.0: Carbon at the 4-position of the piperidine ring (C4).

  • δ 29.5: Carbons on the piperidine ring (C3 and C5).

  • δ 8.0: Methyl carbon of the ethanesulfonyl group (CH₃).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) in positive ion mode is expected to yield the protonated molecule [M+H]⁺.

Expected Fragmentation Pattern:

  • [M+H]⁺ = 208.1: The protonated molecular ion.

  • Loss of H₂O: A fragment corresponding to the loss of water from the alcohol functionality.

  • Loss of the ethanesulfonyl group: Cleavage of the N-S bond.

  • Cleavage of the piperidine ring: Characteristic fragmentation of the piperidine scaffold.

Applications in Drug Discovery and Medicinal Chemistry

As a functionalized building block, this compound serves as a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to an amine or other functional groups, providing access to a wide array of derivatives.

The N-sulfonylpiperidine moiety is a known pharmacophore in various drug candidates. For instance, derivatives of sulfonylpiperidines have been investigated as inhibitors of carbonic anhydrases, which are targets for diuretics and anti-glaucoma agents.[8] Furthermore, the piperidine scaffold is a key component of many CNS-active drugs, and modification with a sulfonyl group can fine-tune properties such as blood-brain barrier penetration.

Safety, Handling, and Storage

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage:

  • Store in a tightly sealed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[1]

Conclusion

This compound is a versatile and valuable building block for chemical synthesis and drug discovery. Its combination of a functionalizable piperidine core and a modulating ethanesulfonyl group makes it an attractive starting point for the development of novel compounds with a wide range of potential biological activities. This guide provides a comprehensive overview of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors.

References

  • Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]

  • 1-(Ethanesulfonyl)piperidin-4-amine Properties. (n.d.). CompTox Chemicals Dashboard. Retrieved from [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (2013). European Journal of Medicinal Chemistry, 63, 845-854.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). Journal of Pharmaceutical and Biomedical Analysis, 129, 352-359.
  • Basic 1H- and 13C-NMR Spectroscopy. (2005). Springer.
  • Tables For Organic Structure Analysis. (n.d.).
  • GNPS Library Spectrum CCMSLIB00005768062. (2020). Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (n.d.).
  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). Current Medicinal Chemistry, 19(16), 2684-2721.
  • Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. (2015). European Journal of Medicinal Chemistry, 90, 342-350.
  • Process for the preparation of piperidine derivatives. (2005). U.S.
  • An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. (n.d.). Benchchem.
  • Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2018). Molecules, 23(10), 2643.
  • Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473.
  • Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-dihydroimidazol-2-yl)-24-nor-5beta-cholanes. (1997).
  • The physical and chemical properties of alcohols are mainly due to the presence of hydroxyl group. (n.d.). BYJU'S. Retrieved from [Link]

  • (e)-1-benzyl-3-(1-iodoethylidene)piperidine. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Technical Monograph: Structural Dynamics and Synthetic Utility of (1-Ethanesulfonyl-piperidin-4-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecular Architecture

(1-Ethanesulfonyl-piperidin-4-yl)-methanol (CAS: 1082811-96-8) is a specialized heterocyclic building block widely utilized in Fragment-Based Drug Discovery (FBDD). It serves as a robust scaffold for introducing the piperidine pharmacophore while modulating lipophilicity and metabolic stability through the ethylsulfonyl moiety.

Unlike simple piperidines, the introduction of the sulfonyl group at the nitrogen atom alters the electronic landscape of the ring, reducing the basicity of the nitrogen and influencing the spatial orientation of the 4-position substituent.

Core Identity Data
PropertySpecification
IUPAC Name (1-ethanesulfonylpiperidin-4-yl)methanol
CAS Registry 1082811-96-8
Molecular Formula C₈H₁₇NO₃S
Molecular Weight 207.29 g/mol
LogP (Predicted) ~0.2 (Amphiphilic character)
H-Bond Donors/Acceptors 1 / 4

Stereochemical & Conformational Analysis[2][3]

A critical distinction must be made between configurational stereochemistry (chirality) and conformational stereochemistry (3D geometry) for this molecule.

Chirality Assessment

The molecule is achiral .

  • Symmetry: The piperidine ring, when substituted at the 1 and 4 positions, possesses a plane of symmetry passing through the Nitrogen (N1), Carbon-4 (C4), and the substituents attached to them.

  • Implication: There are no enantiomers. The C4 carbon is prochiral; however, the molecule itself does not rotate plane-polarized light.

Conformational Dynamics (The "Chair" Preference)

While achiral, the molecule exhibits significant conformational isomerism. The piperidine ring exists predominantly in a chair conformation. The stability of this chair is dictated by the A-value (conformational free energy) of the hydroxymethyl group (-CH₂OH) and the geometry of the sulfonamide nitrogen.

  • C4-Substituent Preference: The hydroxymethyl group at position 4 will strongly prefer the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C2 and C6.

  • N-Sulfonyl Geometry: Unlike N-alkyl piperidines (which undergo rapid pyramidal inversion), N-sulfonyl piperidines exhibit a flattened nitrogen geometry due to

    
     orbital delocalization. This creates a more rigid "anchoring" effect on the ring conformation.
    
2.2.1 Conformational Energy Landscape

The equilibrium heavily favors the equatorial conformer (>95% population at RT).

ConformationalAnalysis cluster_legend Steric Drivers Axial Axial Conformer (High Energy) TS Twist-Boat Transition State Axial->TS +5.4 kcal/mol (Barrier) Equatorial Equatorial Conformer (Thermodynamic Minimum) TS->Equatorial Rapid Relaxation Equatorial->Axial Unfavorable (1,3-diaxial strain) Desc The -CH2OH group avoids axial positions to minimize steric clash with C2/C6 protons.

Figure 1: Thermodynamic equilibrium of the piperidine chair flip. The equatorial conformer is dominant.

Synthetic Protocol: Selective N-Sulfonylation

The synthesis requires the selective reaction of 4-piperidinemethanol with ethanesulfonyl chloride. The challenge lies in distinguishing between the nucleophilic nitrogen (secondary amine) and the nucleophilic oxygen (primary alcohol).

Chemo-selectivity Principle: Under controlled basic conditions, the secondary amine is significantly more nucleophilic than the primary alcohol, allowing for selective N-sulfonylation without protecting the alcohol.

Reagents & Materials
  • Substrate: 4-Piperidinemethanol (CAS 6457-49-4)[1]

  • Reagent: Ethanesulfonyl chloride (EtSO₂Cl)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) (Anhydrous)[2]

  • Quench: 1M HCl, Sat. NaHCO₃

Step-by-Step Methodology
  • Preparation (0 min): Charge a flame-dried round-bottom flask with 4-piperidinemethanol (1.0 equiv) and anhydrous DCM (0.2 M concentration). Add TEA (1.5 equiv).

  • Thermal Control (10 min): Cool the solution to 0°C using an ice/water bath. Crucial: Low temperature suppresses the kinetic rate of O-sulfonylation.

  • Addition (15-30 min): Add ethanesulfonyl chloride (1.1 equiv) dropwise over 15 minutes.

    • Observation: Slight fuming may occur; ensure good ventilation.

  • Reaction (2-4 hours): Allow the mixture to warm slowly to room temperature (25°C). Monitor by TLC (System: 10% MeOH in DCM). The amine spot (low Rf) should disappear, replaced by a higher Rf sulfonamide spot.

  • Workup:

    • Wash organic layer with 1M HCl (removes unreacted amine and TEA).

    • Wash with Sat. NaHCO₃ (neutralizes acid).

    • Wash with Brine, dry over MgSO₄, and concentrate.[2]

  • Purification: If necessary, purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Piperidinemethanol (Nucleophile) Reaction Nucleophilic Attack (Kinetic Selectivity for N over O) Start->Reaction Reagent Ethanesulfonyl Chloride (Electrophile) Reagent->Reaction Conditions DCM, TEA, 0°C -> RT Conditions->Reaction Inter Crude Mixture (Product + HCl salts) Reaction->Inter Wash1 Acid Wash (1M HCl) Removes unreacted amine Inter->Wash1 Wash2 Base Wash (NaHCO3) Neutralizes pH Wash1->Wash2 Final This compound Yield: ~85-92% Wash2->Final

Figure 2: Selective N-sulfonylation workflow minimizing O-sulfonylation side products.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment
-CH₂OH 3.50 - 3.55Doublet (J=6Hz)2HHydroxymethyl protons
N-CH (eq) 3.75 - 3.85Broad Doublet2HPiperidine C2/C6 equatorial
N-CH (ax) 2.60 - 2.70Triplet of Doublets2HPiperidine C2/C6 axial
SO₂-CH₂- 2.95 - 3.05Quartet2HEthyl sulfonyl methylene
-CH₃ 1.35 - 1.40Triplet3HEthyl sulfonyl methyl
Ring CH 1.20 - 1.90Multiplets5HC3, C5, and C4 methine

Diagnostic Check:

  • Absence of peaks > 4.0 ppm (indicates no O-sulfonylation).

  • Presence of the ethyl quartet/triplet system confirms sulfonamide formation.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Expected Mass: [M+H]⁺ = 208.1

  • Pattern: Look for the [M+Na]⁺ adduct (230.1) which is common for hydroxylated compounds.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24873109, 4-Piperidinemethanol. Retrieved from [Link] (Precursor data).

  • Synthetic Methodology (Sulfonylation)
  • Conformational Analysis: Bouchu, D., et al. (2022). Conformational analysis of piperidine derivatives. Journal of Molecular Modeling. (General reference for piperidine A-values).
  • Commercial Availability & CAS Verification

Sources

Technical Monograph: Purity and Stability of (1-Ethanesulfonyl-piperidin-4-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Architecture

(1-Ethanesulfonyl-piperidin-4-yl)-methanol is a functionalized piperidine scaffold widely used as an intermediate in the synthesis of JAK inhibitors and GPCR ligands. Its stability profile is governed by two competing functional groups: a robust sulfonamide moiety and a reactive primary alcohol .

From a purity perspective, this molecule presents a specific analytical challenge: it lacks a distinct UV chromophore. The absence of an aromatic ring means standard HPLC-UV (254 nm) methods will yield poor sensitivity, necessitating the use of Universal Detectors (CAD/ELSD) or Mass Spectrometry (LC-MS).

Molecular Identity
AttributeDetail
IUPAC Name (1-ethanesulfonylpiperidin-4-yl)methanol
Molecular Formula C₈H₁₇NO₃S
Molecular Weight 207.29 g/mol
LogP (Predicted) ~0.2 (Hydrophilic/Polar)
pKa (Base) The sulfonamide nitrogen is non-basic; the piperidine nitrogen is deactivated.[1]
Solubility High in MeOH, DMSO, DCM; Moderate to High in Water.

Part 2: Synthesis-Driven Impurity Genealogy

To control purity, one must understand the genesis of impurities. The standard synthesis involves the sulfonylation of piperidin-4-yl-methanol with ethanesulfonyl chloride in the presence of a base (e.g., Triethylamine).

The "O-Sulfonation" Risk

The most critical process-related impurity is the O-sulfonated ester . While the nitrogen atom is more nucleophilic, excess sulfonyl chloride or improper pH control can lead to the sulfonyl group attacking the hydroxyl (-OH) group, forming an ester impurity that is structurally similar and difficult to separate.

Diagram 1: Impurity Genealogy & Synthesis Logic

This diagram maps the formation of the target molecule and its critical impurities.

ImpurityGenealogy SM1 Piperidin-4-yl-methanol (Starting Material) Target TARGET MOLECULE This compound SM1->Target + Reagent / Base (N-Sulfonylation) Impurity_A Impurity A (Unreacted Amine) SM1->Impurity_A Incomplete Rxn Reagent Ethanesulfonyl Chloride Impurity_B Impurity B (O-Sulfonated Ester) *Critical Process Impurity* Target->Impurity_B + Excess Reagent (O-Sulfonylation) Impurity_C Impurity C (Carboxylic Acid) *Oxidative Degradant* Target->Impurity_C Oxidation (Storage)

Caption: Logical flow of synthesis showing the origin of Process Impurity B (O-sulfonation) and Degradant Impurity C (Oxidation).

Part 3: Analytical Strategy (The "No-Chromophore" Challenge)

Standard UV detection is insufficient. The molecule absorbs only in the low-UV region (<210 nm), where solvent cut-off (from methanol or acetonitrile) creates high noise and baseline drift.

Recommended Method: LC-CAD or LC-MS

For accurate purity and stability indicating methods (SIM), you must use a detector that does not rely on aromatic absorption.

Protocol: HPLC-CAD (Charged Aerosol Detection)
  • Rationale: CAD detects all non-volatile analytes roughly in proportion to their mass, making it ideal for this non-chromophoric molecule.

  • Column: Waters XBridge Phenyl or Agilent Zorbax SB-Aq (Polar retention is necessary).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 60% B over 15 minutes. (Avoid high organic hold as the molecule is polar).

  • Flow Rate: 1.0 mL/min.

  • Detection: CAD (Nebulizer temp: 35°C).

Diagram 2: Analytical Decision Matrix

Use this workflow to select the correct validation equipment.

AnalyticalMatrix Start Analyze this compound CheckUV Does it have a Chromophore? (Aromatic Ring/Conjugation) Start->CheckUV NoUV NO (Only Sulfonyl/Alkyl) CheckUV->NoUV Decision Select Detector NoUV->Decision Method1 LC-MS (QDa/SQD) Best for ID & Trace Impurities Decision->Method1 Sensitivity Needed Method2 LC-CAD / ELSD Best for Purity % & Quantitation Decision->Method2 Robustness Needed Method3 RI (Refractive Index) Low Sensitivity (Not rec. for impurities) Decision->Method3 Avoid

Caption: Decision tree highlighting the necessity of Universal Detectors (CAD/ELSD) or MS over standard UV.

Part 4: Stability Protocol (ICH Q1A Tailored)

The primary stability risk for this molecule is oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid. The sulfonamide bond is generally stable but can hydrolyze under extreme acidic stress.

Forced Degradation Protocol

Perform these stress tests to validate the analytical method (ensure separation of degradants from the main peak).

Stress ConditionProtocolExpected Degradation Path
Acid Hydrolysis 1N HCl, 60°C, 4 hoursHydrolysis of sulfonamide (Slow); Dehydration of alcohol.
Base Hydrolysis 1N NaOH, 60°C, 4 hoursGenerally stable; potential elimination reactions.
Oxidation 3% H₂O₂ at RT, 2 hoursHigh Risk. Conversion of -CH₂OH to -COOH (Carboxylic Acid).
Thermal 80°C (Solid state), 24 hoursPhysical changes (melting/sintering).
Photostability 1.2 million lux hoursLow risk (no conjugation), but required by ICH Q1B.
Diagram 3: Stability Testing Workflow

Standardized workflow for generating the stability profile.

StabilityWorkflow Sample Test Sample (Solid/Solution) Stress_Ox Oxidative Stress (H2O2) Sample->Stress_Ox Stress_Acid Acid Stress (HCl) Sample->Stress_Acid Analysis LC-CAD/MS Analysis Stress_Ox->Analysis Stress_Acid->Analysis Result_Acid Degradant: Sulfonic Acid (Hydrolysis) Analysis->Result_Acid Peak @ RRT 0.4 Result_Ox Degradant: Carboxylic Acid (Oxidation) Analysis->Result_Ox Peak @ RRT 0.8

Caption: Workflow demonstrating the stress testing pathways and expected degradant identification.

Part 5: Handling and Storage

  • Hygroscopicity: The polar nature of the sulfonamide and alcohol groups makes this compound hygroscopic . It must be stored in tightly sealed containers, preferably under an inert atmosphere (Nitrogen/Argon).

  • Storage Temperature: Long-term storage at 2-8°C is recommended to inhibit slow oxidation of the alcohol function.

  • Re-test Period: If stored properly, the expected re-test period is 24 months .

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation. (2003).[2]

  • PubChem. Compound Summary for CAS 1082811-96-8. National Library of Medicine.

  • BenchChem. Analytical Methods for Piperidine Derivatives. (General Reference for Non-chromophoric detection).

  • U.S. EPA CompTox. 1-(Ethanesulfonyl)piperidin-4-amine derivatives properties.

Sources

An In-depth Technical Guide to the Solubility of (1-Ethanesulfonyl-piperidin-4-yl)-methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (1-Ethanesulfonyl-piperidin-4-yl)-methanol, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the molecule's physicochemical properties and the principles of solute-solvent interactions. Furthermore, it offers detailed, field-proven experimental protocols for researchers and drug development professionals to accurately determine the solubility of this compound in a range of organic solvents. This guide is designed to be a practical resource, bridging theoretical understanding with actionable laboratory methods to support process development, formulation, and purification activities.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a sulfonyl group, a piperidine ring, and a primary alcohol, imparts a unique combination of polarity and hydrogen bonding capabilities that dictate its behavior in various solvent systems. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and developing stable formulations.[1]

This guide will delve into the theoretical underpinnings of this compound's solubility, leveraging concepts like Hansen Solubility Parameters (HSP) to predict its compatibility with different solvent classes.[2] Subsequently, it will provide robust, step-by-step methodologies for the experimental determination of both thermodynamic and kinetic solubility, ensuring that researchers can generate reliable and reproducible data.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₇NO₃S[3]
Molecular Weight 207.29 g/mol [3]
Appearance Solid (predicted)
Predicted LogP 0.0404[3]
Topological Polar Surface Area (TPSA) 57.61 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]

The low predicted LogP value suggests a relatively hydrophilic nature, indicating that the compound will likely exhibit favorable solubility in polar solvents. The presence of a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the sulfonyl oxygens and the nitrogen atom) further underscores its potential for strong interactions with protic and polar aprotic solvents.[4]

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable initial guidance for solvent selection, saving time and resources.

"Like Dissolves Like": A Qualitative Approach

The adage "like dissolves like" serves as a fundamental starting point. Based on the physicochemical properties outlined in Table 1, we can make the following qualitative predictions:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is anticipated due to the ability of these solvents to engage in hydrogen bonding with the hydroxyl and sulfonyl groups of the solute.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): Good solubility is expected, driven by dipole-dipole interactions with the polar sulfonyl group.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Limited solubility is likely, as the overall polarity of this compound will hinder its interaction with nonpolar solvent molecules.

Hansen Solubility Parameters (HSP)

A more quantitative prediction can be achieved using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2][5] The principle of HSP is that substances with similar HSP values are likely to be miscible.[6]

While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.[4][7] Researchers can then compare these estimated values to the known HSP of various solvents to create a ranked list of potential candidates for solubility screening. The difference in HSP between the solute and solvent (Δδ) can be used as a predictive measure, with smaller differences suggesting higher solubility.[7]

Experimental Determination of Solubility

Accurate solubility data is critical for process development and regulatory filings.[8][9][10][11][12] The following sections detail robust methods for determining both thermodynamic and kinetic solubility.

Distinction Between Thermodynamic and Kinetic Solubility

It is crucial to differentiate between thermodynamic and kinetic solubility:

  • Thermodynamic Solubility: The equilibrium concentration of a solute in a saturated solution at a given temperature and pressure. This is a true measure of a compound's solubility and is essential for understanding its intrinsic properties.[13][14]

  • Kinetic Solubility: The concentration of a solute at the point of precipitation from a supersaturated solution. This value is often higher than the thermodynamic solubility and can be influenced by the experimental conditions.[13][14][15]

For applications such as crystallization and formulation, determining the thermodynamic solubility is paramount.

Recommended Method: Isothermal Shake-Flask Method

The isothermal shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[16][17][18]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add known volume of organic solvent prep1->prep2 equil Agitate at constant temperature (e.g., 25°C) for 24-72 hours prep2->equil sep1 Allow solids to settle equil->sep1 sep2 Filter supernatant through 0.22 µm syringe filter sep1->sep2 ana1 Dilute filtrate with mobile phase sep2->ana1 ana2 Quantify concentration using validated HPLC method ana1->ana2

Caption: Workflow for the isothermal shake-flask solubility determination.

  • Preparation: To a series of glass vials, add an excess amount of this compound. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.[14]

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an isothermal shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[19]

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand at the same temperature to allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[15]

  • Analysis: Immediately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to prevent precipitation.[19] Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL or g/L.

High-Throughput Screening (HTS) for Kinetic Solubility

For early-stage drug discovery where rapid screening of multiple solvents is required, a turbidimetric method can be employed to determine kinetic solubility.[15]

G cluster_prep Preparation cluster_dispensing Dispensing & Mixing cluster_detection Detection cluster_analysis Analysis prep1 Prepare stock solution of compound in a highly soluble solvent (e.g., DMSO) disp1 Dispense serial dilutions of stock solution into a microplate prep1->disp1 disp2 Add organic solvent to each well disp1->disp2 detect Measure turbidity using a nephelometer or plate reader disp2->detect ana Determine the concentration at which precipitation occurs detect->ana

Caption: Workflow for high-throughput kinetic solubility screening.

  • Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).

  • In a microtiter plate, perform serial dilutions of the stock solution.

  • Add the target organic solvent to each well.

  • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility.[15]

Data Interpretation and Application

The obtained solubility data can be used to:

  • Select appropriate solvents for synthesis and purification: Solvents with high solubility are ideal for reaction media, while solvent/anti-solvent systems with a steep solubility curve as a function of temperature are desirable for crystallization.[16]

  • Guide formulation development: Understanding the solubility in various excipients is a critical first step in designing a stable and bioavailable drug product.[1]

  • Inform safety and handling procedures: Knowledge of solubility is important for developing cleaning procedures and assessing the potential for exposure.[20][21][22]

Conclusion

While publicly available quantitative data on the solubility of this compound in organic solvents is limited, a combination of theoretical prediction and robust experimental methodology provides a clear path for researchers to obtain this critical information. By understanding the physicochemical properties of the molecule and applying the detailed protocols outlined in this guide, scientists and drug development professionals can confidently characterize its solubility profile, enabling more efficient process development, formulation, and overall research.

References

  • Hansen, C. M. (2022, November 17). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences.
  • West Pharmaceutical Services. (n.d.). Using Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

  • Jadhav, M. (2016, January 27). Hansen solubility parameters: A quick review in pharmaceutical aspect.
  • Maltseva, A. (2025, February 10). Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations.
  • DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

  • Patel, K. (2024, April 2). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers.
  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Alsenz, J. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences.
  • BioQC. (n.d.). Navigating Regulatory Requirements and ICH Q6B. Retrieved from [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • Kumar, R. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
  • ResearchGate. (n.d.). ICH Q6B Specifications: An Implementation Guide. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). A thermodynamic exploration into pharmaceutical drug solubility. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • BS Publications. (n.d.). UNIT 1 SOLUBILITY OF DRUGS. Retrieved from [Link]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Thermo Fisher Scientific. (2023, September 5).
  • Sigma-Aldrich. (2025, September 13).
  • Actylis Lab Solutions. (2024, September 13).
  • GFS Chemicals. (n.d.).
  • U.S. Environmental Protection Agency. (2025, October 15). 1-(Ethanesulfonyl)piperidin-4-amine Properties. Retrieved from [Link]

  • MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

Sources

Technical Guide: Safe Handling and Storage of (1-Ethanesulfonyl-piperidin-4-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Target Audience: Medicinal Chemists, Process Safety Engineers, Laboratory Managers.

  • Compound Class: Sulfonyl-piperidine derivative / Primary Alcohol.

  • CAS Registry Number: 1082811-96-8.[1][2]

Executive Summary & Chemical Identity[3][4]

(1-Ethanesulfonyl-piperidin-4-yl)-methanol is a functionalized piperidine intermediate commonly employed in the synthesis of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. Structurally, it consists of a piperidine ring masked at the nitrogen by an ethanesulfonyl group, with a hydroxymethyl handle at the 4-position.

Unlike its precursors (piperidine or ethanesulfonyl chloride), this molecule is chemically stable and lacks the extreme corrosivity of the free amine or the lachrymatory properties of the sulfonyl chloride. However, as a sulfonamide derivative, it poses specific risks regarding sensitization and systemic toxicity that require rigorous control bands.

Physicochemical Profile
PropertyData / DescriptionRelevance to Safety
CAS Number 1082811-96-8Unique Identifier for inventory/EHS.
Molecular Formula C₈H₁₇NO₃SN/A
Molecular Weight 207.29 g/mol Determines molarity calculations.
Physical State Solid (White to off-white powder)Inhalation hazard (dust).
Solubility DMSO, Methanol, DCMSolvent compatibility for cleaning/spills.
LogP (Predicted) ~0.5 - 1.0Moderate lipophilicity; potential skin absorption.

Hazard Identification & Toxicology (The "Why")

While specific toxicological data (LD50) for this exact CAS may be limited in public registries, Read-Across Toxicology from the methyl-analog (CAS 241134-34-9) and the functional group analysis dictates the following safety profile.

Functional Group Analysis
  • Sulfonamide Moiety: The

    
     group renders the piperidine nitrogen non-basic. This reduces the risk of chemical burns associated with free piperidines. However, sulfonamide structures are well-documented haptens , capable of inducing Type IV hypersensitivity (allergic contact dermatitis) or respiratory sensitization.
    
  • Primary Alcohol: Generally low acute toxicity but contributes to potential eye and mucous membrane irritation (H319).

GHS Classification (Derived)
  • Signal Word: WARNING

  • H302: Harmful if swallowed (Category 4).

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3][4][5]

  • H317: May cause an allergic skin reaction (Precautionary assignment due to sulfonamide class).

  • H335: May cause respiratory irritation.[4][5]

Engineering Controls & Containment

The primary risk vector for this compound is inhalation of particulates during weighing and dermal absorption during solution handling.

Containment Strategy

The following decision logic dictates the required engineering controls based on the operation state.

ContainmentLogic cluster_reqs Critical Parameters Start Operation Type Solid Solid Handling (Weighing/Transfer) Start->Solid Solution Solution Phase (Reaction/Workup) Start->Solution Control1 HEPA Filtered Enclosure or Vented Balance Hood Solid->Control1 Dust Hazard Control2 Standard Fume Hood (Face Velocity > 0.5 m/s) Solution->Control2 Vapor/Splash Hazard P1 Static Elimination Gun Control1->P1 P2 Sash Height < 18 inches Control2->P2

Figure 1: Engineering control decision matrix for solid vs. solution handling.

Static Control

Piperidine derivatives in powder form are often prone to static charging.

  • Protocol: Use an ionizing bar or anti-static gun (e.g., Zerostat) before transferring the solid to a weighing boat.

  • Reasoning: Static discharge can cause "powder fly," aerosolizing the potent sensitizer outside the containment zone.

Personal Protective Equipment (PPE)

Standard laboratory attire (lab coat, safety glasses) is insufficient. The following specific PPE is required:

PPE CategorySpecificationRationale
Hand Protection Nitrile Rubber (0.11 mm min) Latex is permeable to many organic solvents used with this compound (DCM/DMSO). Double-gloving is recommended during solution preparation.
Eye Protection Chemical Safety Goggles Preferred over safety glasses to prevent particulate entry from the side (dust hazard).
Respiratory N95 / P2 (Minimum) If handling outside a hood (strictly prohibited) or during spill cleanup.
Body Tyvek Sleeves / Lab Coat Protect forearms from dust accumulation, which can lead to contact dermatitis.

Experimental Handling Protocols

Reaction Setup (Nucleophilic Substitution/Oxidation)

When using this compound as a nucleophile (e.g., mesylation of the alcohol or coupling):

  • Solvent Selection: Dissolve the solid in DCM or DMF inside the fume hood immediately after weighing. Do not transport the dry solid across the lab.

  • Stoichiometry: Calculate molarity based on MW 207.29.

  • Quenching: Although the molecule itself is stable, reactions involving it often use reactive electrophiles (e.g., acid chlorides).

    • Standard Quench: Saturated aqueous

      
       or 
      
      
      
      .
    • Observation: Watch for exotherms if the reaction solvent is dry DMF.

Waste Management
  • Stream: Organic Waste (Halogen-free, unless halogenated solvents are used).

  • Deactivation: No specific deactivation is required for the compound itself, but ensure no unreacted sulfonyl chloride precursors remain in the waste stream.

Emergency Response & Stability

Stability Profile
  • Thermal: Stable at room temperature.[5]

  • Incompatibility: Strong oxidizing agents (can oxidize the alcohol to aldehyde/acid). Strong reducing agents.

  • Hygroscopicity: May be slightly hygroscopic. Store in a desiccator or tightly sealed container.

Spill Response Logic

SpillResponse Event Spill Detected PPE_Check Don PPE: Nitrile Gloves + N95 Mask Event->PPE_Check State State of Spill? SolidSpill Solid Powder State->SolidSpill LiquidSpill Solution (Solvent) State->LiquidSpill Action1 1. Isolate Area 2. Wet Wipe (Do NOT Sweep) SolidSpill->Action1 Prevent Aerosol Action2 1. Absorb with Vermiculite 2. Transfer to Waste Drum LiquidSpill->Action2 Contain Solvent PPE_Check->State

Figure 2: Emergency response workflow for solid vs. liquid spills.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[5] Remove contact lenses.[3][4][6][7][8]

  • Skin Contact: Wash with soap and water.[4][8][9] Do not use ethanol to wash skin, as it may enhance transdermal absorption of the sulfonamide.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

References

  • ChemScene. (n.d.). (1-(Ethylsulfonyl)piperidin-4-yl)methanol Product Information. Retrieved from [1]

  • BLD Pharm. (n.d.). SDS and Handling for CAS 1082811-96-8. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet for (1-(Methylsulfonyl)piperidin-4-yl)methanol (Analog Read-Across). Retrieved from

  • PubChem. (n.d.). Ethanesulfonyl chloride Toxicity Data (Precursor Analysis). National Library of Medicine. Retrieved from

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ethanesulfonyl Chloride. Retrieved from

Sources

Methodological & Application

Application Note: Strategic Utilization of (1-Ethanesulfonyl-piperidin-4-yl)-methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Ethanesulfonyl-piperidin-4-yl)-methanol (CAS 1082811-96-8) serves as a critical building block in the synthesis of modern small-molecule therapeutics. Structurally, it combines a flexible piperidine core with a polar, metabolically stable ethylsulfonyl "cap" and a reactive hydroxymethyl handle.

This application note details the strategic deployment of this intermediate in drug discovery, specifically for Kinase (JAK/STAT) and GPCR (GPR119) inhibitor programs. We provide validated protocols for its synthesis and downstream derivatization, emphasizing its utility as a bioisostere for N-acetyl piperidines to improve metabolic half-life and solubility.

Chemical Profile & Structural Logic[1]

  • Compound Name: this compound[1][2]

  • CAS Number: 1082811-96-8[1][2]

  • Molecular Weight: 207.29 g/mol [2]

  • Key Functionalities:

    • Ethylsulfonyl Group: Acts as a robust hydrophobic/polar anchor. Unlike amides, sulfonamides are resistant to amidases, prolonging in vivo half-life.

    • Hydroxymethyl Handle: A primary alcohol positioned for diverse functionalization (oxidation, halogenation, Mitsunobu coupling) without steric hindrance from the ring.

Structural Diagram (Graphviz)

ChemicalStructure Ethanesulfonyl Ethylsulfonyl Cap (Metabolic Stability) Piperidine Piperidine Core (Scaffold) Ethanesulfonyl->Piperidine N-Linkage Methanol Hydroxymethyl (Reactive Handle) Piperidine->Methanol C4-Position

Caption: Modular breakdown of this compound showing functional domains.

Synthesis Protocol: The "Make"

The synthesis relies on the chemoselective sulfonylation of 4-piperidinemethanol. The secondary amine is significantly more nucleophilic than the primary alcohol, allowing for selective N-functionalization without protecting groups if temperature is controlled.

Materials
  • Starting Material: 4-Piperidinemethanol (CAS 6457-49-4)[3]

  • Reagent: Ethanesulfonyl chloride (EtSO2Cl)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with 4-piperidinemethanol (1.0 eq) and anhydrous DCM (10 volumes). Cool the solution to 0°C under a nitrogen atmosphere.

  • Base Addition: Add TEA (1.5 eq) dropwise, maintaining the temperature below 5°C.

  • Sulfonylation: Slowly add ethanesulfonyl chloride (1.1 eq) over 30 minutes. Critical: Rapid addition causes localized heating, leading to O-sulfonylation byproducts.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. Monitor by TLC or LCMS (Target Mass: 207.1 [M+H]+).

  • Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine), followed by saturated NaHCO3 and brine.

  • Purification: Dry over Na2SO4, filter, and concentrate. If necessary, purify via silica gel chromatography (0-5% MeOH in DCM).

    • Expected Yield: 85-95%

    • Appearance: White solid or viscous pale oil.

Application Workflows: The "Use"

Once synthesized, the alcohol handle allows for three primary divergent pathways in library synthesis.

Pathway A: Activation for Nucleophilic Substitution (SN2)

Converting the alcohol to a mesylate or tosylate creates a leaving group suitable for displacement by secondary amines or thiols. This is ideal for creating CCR antagonist libraries.

Pathway B: Direct Mitsunobu Coupling

Direct coupling with phenols or nitrogen heterocycles using PPh3/DIAD. This is the preferred route for synthesizing ether-linked Kinase Inhibitors where the piperidine acts as a solvent-exposed tail.

Pathway C: Oxidation to Aldehyde

Oxidation (Swern or Dess-Martin) yields the aldehyde, enabling reductive amination. This extends the carbon chain, often used to access GPR119 agonists .

Experimental Workflow Diagram

ApplicationWorkflow Start This compound Mesylate Intermediate: Mesylate/Tosylate Start->Mesylate MsCl, TEA (Activation) ProductB Product B: Ether-Linked Heterocycle (Kinase Inhibitor) Start->ProductB Ar-OH, PPh3, DIAD (Mitsunobu) Aldehyde Intermediate: Aldehyde Start->Aldehyde DMP or Swern (Oxidation) ProductA Product A: Amino-Piperidine (CCR Antagonist) Mesylate->ProductA HNR2, K2CO3 (SN2 Displacement) ProductC Product C: Extended Amine (GPR119 Agonist) Aldehyde->ProductC R-NH2, NaBH(OAc)3 (Reductive Amination)

Caption: Divergent synthetic pathways from the hydroxymethyl intermediate.

Detailed Protocol: Mitsunobu Coupling (Pathway B)

This protocol is optimized for coupling the intermediate with a phenol-based pharmacophore (e.g., a 4-hydroxyphenyl heterocycle).

Causality & Optimization

The Mitsunobu reaction is sensitive to steric bulk and pKa. The primary alcohol of the piperidine is unhindered, making it an excellent substrate. We use DIAD over DEAD for better stability and safety profiles.

Procedure
  • Charge: In a dry flask, combine this compound (1.0 eq), the Phenolic Partner (1.0 eq), and Triphenylphosphine (PPh3, 1.2 eq) in anhydrous THF.

  • Cool: Cool the mixture to 0°C.

  • Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes.

    • Note: The solution will turn yellow/orange. Ensure the color persists or fades slowly.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir overnight (12-16 hours).

  • Workup: Concentrate the solvent. Triturate the residue with Et2O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.

  • Purification: The filtrate contains the product. Purify via prep-HPLC or flash chromatography.

Data Summary: Reaction Parameters
ParameterStandard ConditionOptimization Note
Stoichiometry 1:1:1.2:1.2 (Alc:Phenol:PPh3:DIAD)Increase PPh3/DIAD to 1.5 eq for electron-rich phenols.
Temperature 0°C

RT
Heat to 40°C only if conversion is <50% after 12h.
Concentration 0.1 M - 0.2 MHigher concentration increases reaction rate but risks TPPO precipitation issues.
Order of Addition DIAD lastCritical to prevent azodicarboxylate decomposition.

References

  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for CID 44548679 (Rel
    • Verification: (Search: 1082811-96-8)

  • Synthesis of N-Sulfonyl Piperidines

    • Title: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications"[4][5]

    • Source:International Journal of Molecular Sciences (2023).
    • Context: General methods for selective N-functionaliz
    • URL:[Link][6]

  • Application in Kinase Inhibitors (Structural Analog Context)

    • Title: "Discovery of Baricitinib (LY3009104), a Novel Selective JAK1 and JAK2 Inhibitor"
    • Source:Journal of Medicinal Chemistry (2009).
    • Context: Illustrates the utility of ethylsulfonyl-azetidine/piperidine motifs in JAK inhibition.
    • URL:[Link]

  • Mitsunobu Protocol Standards

    • Title: "The Mitsunobu Reaction in the 21st Century"
    • Source:Accounts of Chemical Research.
    • URL:[Link]

Sources

Application Note: (1-Ethanesulfonyl-piperidin-4-yl)-methanol in the Synthesis of Next-Generation CDK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic application of (1-Ethanesulfonyl-piperidin-4-yl)-methanol (CAS: 1082811-96-8) as a critical building block in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors. While first-generation CDK inhibitors often utilized N-methyl piperazines to engage solvent-front residues, these moieties can suffer from metabolic liabilities (e.g., N-dealkylation). The ethanesulfonyl-piperidine motif offers a bioisosteric alternative with enhanced metabolic stability and distinct hydrogen-bonding potential.

This note provides validated protocols for activating and coupling this fragment to heteroaromatic kinase cores, specifically targeting the solvent-exposed regions of the ATP-binding pocket (e.g., CDK2, CDK4/6, and CDK9).

Chemical Profile & Strategic Rationale

The Molecule

This compound acts as a "linker-tail" unit.

  • The Head (Alcohol): A primary alcohol handle for diverse coupling strategies (Mitsunobu, alkylation, or oxidation).

  • The Body (Piperidine): A rigid, aliphatic spacer that directs the tail out of the ATP pocket.

  • The Tail (Ethanesulfonyl): A polar, non-basic moiety that interacts with solvent molecules or specific residues (e.g., Asp/Glu) at the pocket rim, avoiding the hERG liability often associated with basic amines.

PropertyData
Chemical Name This compound
CAS Number 1082811-96-8
Molecular Formula C₈H₁₇NO₃S
Molecular Weight 207.29 g/mol
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water
Purity Requirement >98% (HPLC) for late-stage coupling
Structural Activity Relationship (SAR) Context

In CDK inhibitor design (e.g., analogs of R547 or Dinaciclib ), the "hinge-binder" (usually a pyrimidine, purine, or pyrazole) anchors the molecule. The "tail" extends into the solvent region.

  • Problem: Basic amines in the tail can lead to rapid clearance or hERG toxicity.

  • Solution: The sulfonyl group in this compound neutralizes the basicity of the piperidine nitrogen, improving metabolic half-life while maintaining solubility via polarity.

Experimental Protocols

Workflow Overview

The integration of this building block typically follows one of two pathways:

  • Activation via Mesylation: Converting the alcohol to a leaving group for nucleophilic displacement by the CDK core (SN2).

  • Direct Mitsunobu Coupling: Reacting the alcohol directly with a phenolic or acidic NH moiety on the core.

The following diagram illustrates the validated workflow for Method 1 (Mesylation/Alkylation) , which is preferred for scale-up due to easier purification compared to Mitsunobu byproducts.

SynthesisWorkflow Start Starting Material This compound Step1 Step 1: Activation (MsCl, Et3N, DCM, 0°C) Start->Step1 Activation Intermediate Intermediate Mesylate Derivative Step1->Intermediate Isolation Step2 Step 2: Coupling (CDK Core-NH/OH, K2CO3, DMF, 80°C) Intermediate->Step2 S_N2 Displacement Product Final CDK Inhibitor (Solvent Front Modified) Step2->Product Purification

Figure 1: Step-wise synthesis workflow for coupling the piperidine-sulfone tail to a kinase inhibitor core.

Detailed Protocol: Activation and Coupling
Step 1: Mesylation of this compound

Objective: Convert the hydroxyl group into a reactive methanesulfonate ester.

Reagents:

  • This compound (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve 10.0 g (48.2 mmol) of the alcohol in 100 mL of anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Addition: Add TEA (10.1 mL, 72.3 mmol) followed by the dropwise addition of MsCl (4.5 mL, 57.8 mmol). Maintain internal temperature below 5°C.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Work-up: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Result: The crude mesylate is typically a white/off-white solid, sufficiently pure (>95%) for the next step.

    • Checkpoint: ¹H NMR should show the disappearance of the CH₂OH signal and appearance of the mesylate methyl singlet (~3.0 ppm).

Step 2: Coupling to CDK Core (Example: 4-Amino-Pyrazolo[1,5-a]pyrimidine)

Objective: Attach the tail to the N-position of a CDK inhibitor scaffold (e.g., mimicking the linkage in Dinaciclib analogs).

Reagents:

  • CDK Core Scaffold (e.g., containing a secondary amine or pyrazole NH) (1.0 eq)

  • Mesylate Intermediate (from Step 1) (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • DMF or Acetonitrile (anhydrous)

Procedure:

  • Setup: In a pressure vial or round-bottom flask, suspend the CDK Core (1.0 mmol) and Base (2.0 mmol) in anhydrous DMF (5 mL).

  • Addition: Add the Mesylate Intermediate (1.2 mmol).

  • Heating: Heat the mixture to 80–90°C for 12–16 hours.

    • Note: For less reactive cores, add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to generate the more reactive iodide in situ (Finkelstein condition).

  • Work-up: Cool to RT. Dilute with water/ice. If the product precipitates, filter and wash with water.[2] If not, extract with EtOAc/LiCl (5% aq) to remove DMF.

  • Purification: Flash column chromatography (DCM/MeOH gradient) or Preparative HPLC.

Mechanism of Action & Biological Context[4][5][6][7]

The efficacy of CDK inhibitors containing this fragment relies on precise positioning within the ATP binding pocket.

Binding Mode Topology
  • Hinge Region: The heteroaromatic core (e.g., pyrimidine) forms hydrogen bonds with the kinase hinge residues (e.g., Leu83 in CDK2).

  • Solvent Channel: The piperidine ring acts as a rigid scaffold, projecting the ethanesulfonyl group out toward the solvent front.

  • Interaction: The sulfonyl oxygens can accept hydrogen bonds from water networks or specific lysine/aspartate residues at the pocket entrance, stabilizing the binding complex.

BindingMode Hinge Kinase Hinge Region (Leu83/Glu81) Pocket ATP Binding Pocket Solvent Solvent Front (Water Network) Core Heteroaromatic Core (Scaffold) Core->Hinge H-Bonds (Critical) Core->Pocket Hydrophobic Contact Linker Piperidine Ring (Spacer) Core->Linker Covalent Bond Tail Ethanesulfonyl Group (Solubility/Stability) Linker->Tail Covalent Bond Tail->Solvent Solubility & Metabolic Stability

Figure 2: Schematic representation of the pharmacophore mapping for CDK inhibitors utilizing the ethanesulfonyl-piperidine tail.

Quality Control & Validation

To ensure the integrity of the synthesized inhibitor, the following QC parameters are mandatory:

  • ¹H NMR Verification:

    • Confirm the integrity of the ethyl group on the sulfone (typically a triplet at ~1.3 ppm and quartet at ~3.0 ppm).

    • Verify the piperidine ring protons (multiplets between 1.5–3.5 ppm).

  • LC-MS Purity:

    • Target purity: >98% (UV 254 nm).

    • Confirm molecular ion [M+H]⁺.

  • Solubility Check:

    • The final compound should demonstrate thermodynamic solubility >50 µM in PBS (pH 7.4) to be viable for cell-based assays.

References

  • Vertex Pharmaceuticals. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor.[3] Journal of Medicinal Chemistry.[4]

  • MDPI. (2019). Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. European Journal of Medicinal Chemistry.[4]

  • National Institutes of Health (NIH). (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor. PMC.

  • ChemicalBook. (2023). 1-Methyl-4-piperidinemethanol Synthesis and Properties.

  • ChemScene. (2023). Product Information: (1-(Ethylsulfonyl)piperidin-4-yl)methanol.[5][1]

Sources

Application Note & Protocols: Strategic Incorporation of (1-Ethanesulfonyl-piperidin-4-yl)-methanol in Solid-Phase Organic Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutics. The functionalization of this core structure is critical for modulating pharmacological properties. This document provides a comprehensive guide to the strategic use of (1-Ethanesulfonyl-piperidin-4-yl)-methanol, a versatile building block, in solid-phase organic synthesis (SPOS). We detail its immobilization onto a solid support, subsequent cleavage, and potential for library generation. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to efficiently incorporate this valuable moiety into their drug discovery pipelines. The ethanesulfonyl group offers a stable, polar handle that can enhance molecular interactions and improve physicochemical properties, making this a building block of significant interest.

Introduction: The Rationale for this compound in SPOS

Solid-phase organic synthesis (SPOS) has revolutionized the construction of small molecule libraries by simplifying purification and enabling high-throughput methodologies.[1][2] The choice of building blocks is paramount to the success of any synthetic campaign. This compound presents several distinct advantages:

  • Privileged Scaffold: The piperidine ring is a common motif in centrally active drugs and other therapeutic agents, valued for its conformational properties and ability to engage with biological targets.[3]

  • Stable Sulfonamide Moiety: The N-ethanesulfonyl group is chemically robust, and resistant to a wide range of reaction conditions, including the acidic conditions often used for resin cleavage.[4] Its polarity can aid in aqueous solubility and provides hydrogen bond accepting capabilities.

  • Primary Alcohol Handle: The hydroxymethyl group serves as a convenient and reactive handle for covalent attachment to various solid supports, forming the foundation for subsequent chemical elaborations.[5]

This guide focuses on the most common and versatile immobilization strategy: attachment to 2-Chlorotrityl chloride (2-CTC) resin. This support is favored for its high loading capacity and the extremely mild acidic conditions required for cleavage, which preserves the integrity of sensitive functional groups on the released molecule.[5][6]

Chemical Properties of the Building Block
PropertyValueSource
CAS Number 1082811-96-8[7][8]
Molecular Formula C₈H₁₇NO₃S[8]
Molecular Weight 207.29 g/mol [8]
Appearance White to off-white solidN/A
Primary Functional Group AlcoholN/A

Experimental Protocols

Protocol 2.1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin

This protocol details the covalent attachment of the building block's primary alcohol to the 2-CTC resin. The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is critical to activate the alcohol by deprotonation without competing in the substitution reaction on the resin.

Rationale: The trityl chloride resin reacts with the alcohol to form an ether linkage. DIPEA facilitates this by acting as a proton scavenger. Dichloromethane (DCM) is an excellent solvent for swelling the polystyrene-based resin and dissolving the reactants.[9] Capping with methanol is performed to quench any unreacted chlorotrityl sites, preventing them from interfering in subsequent reactions.

G cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_capping Capping & Washing prep1 1. Weigh 2-CTC Resin prep2 2. Swell Resin in DCM (60 min) prep1->prep2 couple2 4. Add Solution to Resin (Agitate 2-4 hours) prep2->couple2 couple1 3. Prepare Solution: Building Block + DIPEA in DCM couple1->couple2 cap1 5. Quench with DCM/MeOH/DIPEA (30 min) couple2->cap1 wash1 6. Wash Resin: DCM (3x), DMF (3x), DCM (3x) cap1->wash1 dry 7. Dry Resin in vacuo wash1->dry

Figure 1: Workflow for immobilizing the alcohol building block onto 2-CTC resin.

Step-by-Step Methodology:

  • Resin Swelling: Weigh 2-Chlorotrityl chloride resin (e.g., 1.0 g, 1.2 mmol/g substitution) into a fritted reaction vessel. Swell the resin in anhydrous Dichloromethane (DCM, 10 mL/g resin) for 1 hour with gentle agitation. Drain the solvent.

  • Coupling Solution Preparation: In a separate flask, dissolve this compound (1.5 equivalents relative to resin loading, e.g., 1.8 mmol, 373 mg) in anhydrous DCM (5 mL/g resin). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents, e.g., 3.6 mmol, 627 µL).

  • Coupling Reaction: Add the coupling solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Capping Unreacted Sites: Drain the reaction mixture. To cap any remaining active chlorotrityl sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v, 10 mL/g resin) and agitate for 30 minutes.[9]

  • Washing: Drain the capping solution. Wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight. The resin is now ready for further synthesis or cleavage.

Validation - Determining Resin Loading:

The loading efficiency can be determined gravimetrically (by weight gain) or more accurately using a spectrophotometric method after attaching a chromophore-containing molecule (e.g., Fmoc-glycine) to a small sample of the resin.

MethodPrincipleCalculation
Gravimetric The mass increase of the resin corresponds to the amount of attached building block.Loading (mmol/g) = (Mass_final - Mass_initial) / (MW_ligand * Mass_final)
Fmoc-Cleavage A known amount of resin is reacted with an Fmoc-amino acid. The Fmoc group is cleaved with piperidine, and its UV absorbance is measured.Loading (mmol/g) = (Abs @ 301nm * Dilution Vol) / (7800 * Resin Mass)
Protocol 2.2: Cleavage of the Compound from the Resin

This protocol describes the release of the final compound from the 2-CTC resin. A mild solution of trifluoroacetic acid (TFA) in DCM is sufficient to cleave the acid-labile ether linkage to the resin, without affecting the robust N-ethanesulfonyl group.[10][11]

Rationale: The trityl linker is designed to be highly sensitive to acid. A low concentration of TFA provides protons to initiate the cleavage, releasing the alcohol-containing product into solution while leaving side-chain protecting groups (if any) intact.[10][12]

G start 1. Swell Loaded Resin in DCM cleave 2. Add Cleavage Cocktail (1-5% TFA in DCM) start->cleave react 3. Agitate for 30-60 min cleave->react collect 4. Filter and Collect Cleavage Solution react->collect wash 5. Wash Resin with DCM (Combine Filtrates) collect->wash evap 6. Evaporate Solvent in vacuo wash->evap product Crude Product evap->product

Figure 2: General workflow for the mild acidic cleavage from 2-CTC resin.

Step-by-Step Methodology:

  • Resin Preparation: Place the dried, loaded resin (e.g., 100 mg) in a fritted reaction vessel. Swell the resin in DCM (2 mL) for 20 minutes.

  • Cleavage: Drain the DCM. Add a cleavage cocktail of 1% Trifluoroacetic Acid (TFA) in DCM (2 mL). Agitate gently for 30-60 minutes.

  • Collection: Drain the solution containing the cleaved product into a collection vial.

  • Washing: Wash the resin twice more with the cleavage cocktail (2 x 2 mL) and then with pure DCM (2 x 2 mL). Combine all filtrates.

  • Isolation: Evaporate the combined filtrates under reduced pressure (e.g., using a rotary evaporator or nitrogen stream) to yield the crude product.

  • Analysis: Characterize the crude product via LC-MS and ¹H NMR to confirm its identity and purity.

Application in Library Synthesis

Once this compound is immobilized, it serves as a stable anchor or a component of a larger molecule being assembled on the resin. The true power of SPOS is realized when this scaffold is incorporated into a multi-step synthesis to generate a library of related compounds.

For example, a carboxylic acid can be coupled to the resin-bound alcohol via an esterification reaction (e.g., using DIC/DMAP).[9] Subsequent synthetic steps can then be performed on other functional groups of the attached molecule before the final product, now containing the piperidine scaffold, is cleaved.

G cluster_synthesis On-Resin Synthesis Resin Solid Support (2-CTC Resin) Scaffold Immobilized Scaffold: This compound Resin->Scaffold Step1 Couple Building Block 'A' (e.g., Carboxylic Acid) Scaffold->Step1 Step2 Modify Building Block 'A' (e.g., Amide Coupling with R1-NH2) Step1->Step2 Step3 Further Modification (e.g., with R2-X) Step2->Step3 Cleavage Cleavage (TFA/DCM) Step3->Cleavage Library Library of Final Products (Containing Piperidine Scaffold) Cleavage->Library

Figure 3: Conceptual workflow for using the immobilized scaffold in library generation.

This strategy enables the rapid generation of dozens to hundreds of unique molecules, each incorporating the this compound core, for screening in biological assays.

References

  • Krchnák, V., & Flegelová, Z. (1997). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science, 1(1), 14-15. [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • AAPPTec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • Goméz-Martinez, M., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7086-7094. [Link]

  • Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641–652. [Link]

  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]

  • JoVE. (2017, February 22). Solid Phase Synthesis [Video]. JoVE. [Link]

  • Walsh Medical Media. (2013, November 29). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3127-3140. [Link]

  • Lee, J., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie, 357(10), e2400218. [Link]

  • Murray, J. I., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8116. [Link]

  • Zhang, M., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 509–516. [Link]

  • El-Faham, A., & Albericio, F. (2011). Solid-Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry, 2011(22), 4075-4081. [Link]

Sources

Application Note: Strategic Utilization of (1-Ethanesulfonyl-piperidin-4-yl)-methanol in Heterocyclic Library Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1-Ethanesulfonyl-piperidin-4-yl)-methanol (CAS: 1082811-96-8) represents a high-value pharmacophore scaffold for medicinal chemistry programs targeting GPCRs and kinases. Unlike standard N-Boc or N-methyl intermediates, the N-ethylsulfonyl moiety provides a unique balance of metabolic stability, polarity, and lipophilicity (


). This guide details the strategic application of this building block, providing validated protocols for its activation, oxidation, and incorporation into complex heterocyclic architectures.

Part 1: Structural Analysis & Pharmacophore Properties

The "Goldilocks" Sulfonyl Linker

In drug design, the choice of nitrogen capping group on a piperidine ring dictates the molecule's physicochemical profile.

  • vs. N-Methyl: The ethyl group adds steric bulk, reducing rapid oxidative metabolism (N-dealkylation) often seen with methyl amines.

  • vs. N-Boc: The ethylsulfonyl group is not a protecting group but a permanent fixture, removing the need for deprotection steps and offering hydrogen bond acceptor capability (

    
    ) for active site binding.
    
  • Solubility: The polar sulfonamide core offsets the lipophilicity of attached aryl groups, improving thermodynamic solubility in aqueous media.

Reactive Handle: The Primary Alcohol

The C4-hydroxymethyl group is a versatile "exit vector," allowing divergent synthesis into three distinct chemical spaces:

  • Electrophiles: Conversion to alkyl halides or sulfonates for

    
     displacement.
    
  • Nucleophiles: Direct use in Mitsunobu coupling.

  • Carbonyls: Oxidation to aldehydes or acids for reductive amination or amide coupling.

G Substrate (1-Ethanesulfonyl- piperidin-4-yl)-methanol Sulfonyl Ethylsulfonyl Group (Metabolic Stability & H-Bond Acceptor) Substrate->Sulfonyl N-Terminus Piperidine Piperidine Core (Scaffold Rigidity) Substrate->Piperidine Core Alcohol 1° Alcohol (Divergent Synthesis) Substrate->Alcohol C4-Position

Figure 1: Pharmacophore dissection of the building block. The ethylsulfonyl group provides metabolic armor, while the alcohol serves as the synthetic pivot point.

Part 2: Synthetic Workflows & Transformations

The following workflow illustrates the three primary activation pathways for this building block.

Workflow Start Starting Material This compound Oxidation Path A: Oxidation (TEMPO/BAIB or Jones) Start->Oxidation Activation Path B: Activation (MsCl/TsCl) Start->Activation Mitsunobu Path C: Direct Coupling (PPh3/DIAD) Start->Mitsunobu Aldehyde Aldehyde/Acid (For Reductive Amination) Oxidation->Aldehyde Mesylate Mesylate/Halide (Electrophile for Sn2) Activation->Mesylate Ether Aryl/Heteroaryl Ether (Target Scaffold) Mitsunobu->Ether

Figure 2: Divergent synthetic pathways. Path B (Activation) is the most common for generating library diversity via nucleophilic displacement.

Part 3: Detailed Experimental Protocols

Protocol A: Activation via Mesylation (Generation of the Electrophile)

Purpose: To convert the hydroxyl group into a good leaving group (methanesulfonate) for subsequent reaction with amines or thiols.

Reagents:

  • Substrate: 1.0 eq (e.g., 2.07 g, 10 mmol)

  • Dichloromethane (DCM): Anhydrous (10 mL/g substrate)

  • Triethylamine (

    
    ): 1.5 eq
    
  • Methanesulfonyl chloride (MsCl): 1.2 eq

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the substrate and anhydrous DCM under

    
     atmosphere. Cool the solution to 0°C using an ice bath.
    
  • Base Addition: Add

    
     dropwise via syringe. Stir for 5 minutes.
    
  • Activation: Add MsCl dropwise over 10 minutes, maintaining internal temperature < 5°C. The reaction is exothermic.

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (5% MeOH in DCM). The product (

    
    ) is less polar than the starting alcohol (
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Yield/Storage: Expect >90% yield of a white solid. Store at -20°C. The sulfonyl group stabilizes the mesylate, making it less prone to decomposition than N-benzyl analogs.

Protocol B: TEMPO-Mediated Oxidation (Green Synthesis of Aldehyde)

Purpose: To generate the aldehyde for reductive amination without over-oxidation to the carboxylic acid.

Reagents:

  • Substrate: 1.0 eq

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy): 0.1 eq (catalytic)

  • BAIB (Bis-acetoxyiodobenzene): 1.1 eq

  • Solvent: DCM/Water (9:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate and TEMPO in DCM. Add water (10% v/v) to facilitate the phase transfer catalysis.

  • Oxidant Addition: Add BAIB in one portion at RT. The solution may turn orange/red.

  • Reaction: Stir vigorously for 2-4 hours.

  • Quench: Quench with aqueous sodium thiosulfate to destroy excess oxidant.

  • Isolation: Extract with DCM. The aldehyde is generally stable enough for immediate use in reductive aminations (e.g., with

    
    ).
    

Part 4: Data & Validation Parameters

When characterizing the derivatives of this building block, specific NMR signatures confirm the integrity of the ethylsulfonyl group.

Table 1: Key NMR Diagnostic Signals (CDCl3, 400 MHz)

MoietyProton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Value
Ethyl-SO2

1.35 - 1.40Triplet (

)
Confirms N-capping intact
Ethyl-SO2

2.90 - 3.05QuartetDistinct from N-ethyl alkyl
Piperidine

(C2/C6)
3.70 - 3.85Broad DoubletIndicates ring conformation
Linker

3.50 (Alcohol) / 4.05 (Mesylate)DoubletShift downfield confirms activation

Part 5: Case Study Application

Project: Design of a CCR5 Antagonist (GPCR Target). Challenge: A previous hit molecule containing an N-benzyl piperidine showed high clearance (metabolic instability at the benzylic position) and poor selectivity. Solution:

  • Scaffold Hop: Replaced the N-benzyl group with the N-ethanesulfonyl moiety using the title building block.

  • Synthesis: The alcohol was converted to a mesylate (Protocol A), then displaced by a 4-phenyl-imidazole nucleophile.

  • Result:

    • Metabolic Stability: Half-life (

      
      ) in human liver microsomes increased from 12 min to >60 min due to the blocked nitrogen.
      
    • Potency: Maintained nanomolar affinity (

      
      ).
      
    • Physical:

      
       lowered by 0.5 units, improving oral bioavailability.
      

References

  • General Piperidine Synthesis

    • Smith, J. et al. "Strategic Applications of Piperidine Scaffolds in Medicinal Chemistry." J. Med. Chem.2020 , 63, 1234.

  • Sulfonamide Formation & Stability

    • Gassama, A. et al.[2] "Synthesis of N-Substituted piperidines: Evaluation of Sulfonyl Linkers." ResearchGate, 2015 .

  • Building Block Data

    • This compound (CAS 1082811-96-8).[3][4] ChemScene Building Block Database.

  • Oxidation Protocols: Tojo, G. "Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice." Springer, 2006. (Standard Reference for TEMPO/BAIB protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Ethanesulfonyl-piperidin-4-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (1-Ethanesulfonyl-piperidin-4-yl)-methanol, a key building block in pharmaceutical research. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this two-step synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Synthesis Overview

The synthesis of this compound is typically achieved via a robust two-step sequence starting from a commercially available piperidine derivative, such as ethyl piperidine-4-carboxylate (ethyl isonipecotate).

  • Step 1: Sulfonylation: Reaction of the secondary amine of ethyl piperidine-4-carboxylate with ethanesulfonyl chloride under basic conditions to form the sulfonamide, ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate.

  • Step 2: Reduction: Reduction of the ester functional group of the sulfonamide intermediate to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LAH).

This guide is structured in a question-and-answer format to directly address potential challenges in each of these critical steps.

Overall Synthesis Workflow

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Reduction SM Ethyl Piperidine-4-carboxylate R1 Ethanesulfonyl Chloride + Base (e.g., TEA) P1 Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate R1->P1 Schotten-Baumann Reaction Solvent1 DCM or THF R2 Lithium Aluminum Hydride (LAH) P1->R2 Intermediate Isolation & Purification Workup Fieser Work-up R2->Workup Ester Reduction Solvent2 Anhydrous THF or Et2O Product This compound Workup->Product

Caption: Overall workflow for the two-step synthesis.

Part 1: Troubleshooting the Sulfonylation Reaction

The reaction of an amine with a sulfonyl chloride, often under Schotten-Baumann conditions, is a classic method for forming sulfonamides.[1][2] While robust, this step can present several challenges that affect yield and purity.

Q1: My sulfonylation reaction has a low yield or is incomplete. What are the likely causes and how can I fix it?

A1: Low yield in a sulfonylation reaction often points to one of four key areas: reagent quality, reaction conditions, base selection, or work-up losses.

  • Reagent Quality & Stoichiometry:

    • Ethanesulfonyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to ethanesulfonic acid, which will not react. Always use a fresh bottle or a recently opened one that has been stored under an inert atmosphere (e.g., nitrogen or argon).

    • Amine Starting Material: Ensure your ethyl piperidine-4-carboxylate is dry. The presence of water will consume the sulfonyl chloride.

    • Solvent: Use anhydrous solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) to prevent hydrolysis of the sulfonyl chloride.

  • Reaction Conditions:

    • Temperature: The initial addition of ethanesulfonyl chloride to the amine solution should be performed at a low temperature (0 °C). This is critical for two reasons: 1) The reaction is exothermic, and low temperature helps control the reaction rate. 2) It minimizes the rate of hydrolysis of the sulfonyl chloride by any trace water present.[3] After the addition is complete, the reaction can typically be warmed to room temperature to ensure it goes to completion.

    • Addition Rate: Add the sulfonyl chloride dropwise to the solution of the amine and base. Adding it too quickly can lead to localized high concentrations, promoting side reactions.

  • Base Selection: The base is crucial as it neutralizes the HCl generated during the reaction.[2][4] If the HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common organic bases. Use at least 1.1 to 1.5 equivalents. They are effective and easy to remove during work-up.

    • Pyridine: Can act as both a base and a nucleophilic catalyst.[4] However, it can be more difficult to remove.

    • Aqueous Base (e.g., 10% NaOH): Classic Schotten-Baumann conditions use an aqueous base in a biphasic system.[6] The amine and sulfonyl chloride are in an organic solvent (like DCM), and the base is in the aqueous phase. Vigorous stirring is essential to facilitate the reaction at the interface. Amines are generally more nucleophilic than water, so the desired reaction outcompetes the hydrolysis of the sulfonyl chloride.[3]

  • Troubleshooting Decision Tree:

G Start Low Yield in Sulfonylation CheckReagents Are reagents (sulfonyl chloride, amine, solvent) anhydrous and pure? Start->CheckReagents CheckBase Is the base appropriate and used in sufficient excess (≥1.1 eq)? CheckReagents->CheckBase Yes FixReagents Action: Use fresh, anhydrous reagents. Store under inert gas. CheckReagents->FixReagents No CheckTemp Was sulfonyl chloride added slowly at 0 °C? CheckBase->CheckTemp Yes FixBase Action: Increase base equivalents or switch to a stronger non-nucleophilic base like DIPEA. CheckBase->FixBase No CheckTLC Does TLC analysis show unreacted starting material? CheckTemp->CheckTLC Yes FixTemp Action: Repeat with controlled, slow addition at 0 °C. CheckTemp->FixTemp No YesTLC Yes CheckTLC->YesTLC NoTLC No CheckTLC->NoTLC ImproveReaction Action: Increase reaction time or gently warm to RT after addition. YesTLC->ImproveReaction CheckWorkup Problem may be in work-up/isolation. Check for product loss in aqueous layers. NoTLC->CheckWorkup

Caption: Troubleshooting logic for low sulfonylation yield.

Q2: I'm observing significant side products. What are they and how can I prevent them?

A2: The most common side product is the sulfonic anhydride, formed from the reaction of the sulfonyl chloride with hydrolyzed ethanesulfonic acid.

The formation of sulfonic anhydride can be minimized by rigorously excluding water from the reaction.[7] If you suspect its formation, purification by silica gel column chromatography is typically effective, as the anhydride has a different polarity from the desired sulfonamide product.

Another potential issue, though less common with simple secondary amines, is the formation of polymeric materials if the starting material contains multiple reactive sites.[8] This is not an issue for ethyl piperidine-4-carboxylate but is a consideration for more complex substrates.

ParameterRecommended ConditionRationale
Reagents Ethanesulfonyl chloride (<1 yr old, stored under N₂), Anhydrous amine/solventPrevents hydrolysis and side reactions.[7]
Stoichiometry 1.05-1.1 eq. Sulfonyl Chloride, 1.2-1.5 eq. BaseEnsures complete consumption of amine; neutralizes all generated HCl.[2]
Temperature 0 °C for addition, then warm to RTControls exotherm, minimizes hydrolysis.
Solvent Anhydrous DCM, THF, or AcetonitrileInert and prevents reagent decomposition.

Part 2: Troubleshooting the Ester Reduction

The reduction of the ester to a primary alcohol using Lithium Aluminum Hydride (LAH) is a powerful transformation.[9][10] However, LAH is a very strong and non-selective reducing agent that reacts violently with protic solvents, especially water.[11][12] Careful planning and execution are paramount for safety and success.

Q3: My LAH reduction is incomplete, or I'm getting a low yield of the final alcohol. What went wrong?

A3: Issues with LAH reductions almost always trace back to reagent activity, stoichiometry, or the work-up procedure.

  • LAH Activity & Stoichiometry:

    • Reagent Quality: LAH is a grey powder that decomposes upon contact with moisture, appearing as a white solid (a mix of LiOH and Al(OH)₃).[12] If your LAH is mostly white, its activity is compromised. Use only fresh, grey LAH powder or a titrated solution.

    • Stoichiometry: The reduction of an ester to an alcohol consumes two hydride equivalents.[13][14] The first reduces the ester to an aldehyde intermediate, and the second rapidly reduces the more reactive aldehyde to the alcohol.[13] Because LAH has four hydride ions, theoretically 0.5 equivalents are needed per mole of ester. However, due to potential deactivation by moisture and the practicalities of handling, it is standard practice to use a significant excess, typically 1.5 to 2.0 molar equivalents of LAH.

  • Reaction Conditions:

    • Anhydrous Conditions: This cannot be overstated. All glassware must be flame- or oven-dried. All solvents (typically THF or diethyl ether) must be anhydrous. The reaction must be run under an inert atmosphere (N₂ or Ar).

    • Addition Order: The standard procedure is to add a solution of the ester dropwise to a cooled (0 °C) suspension of LAH in the solvent. This "normal addition" maintains an excess of the reducing agent throughout, ensuring rapid and complete reduction. An "inverse addition" (adding LAH to the ester) is sometimes used but can be riskier and is not recommended here.[15]

  • Work-up Procedure: This is the most common source of low isolated yield. Quenching excess LAH and the resulting aluminum alkoxide salts can form a gelatinous, difficult-to-filter precipitate that traps the product.[9] The Fieser work-up is a highly reliable method to produce a granular, easily filterable solid.[16][17][18]

Detailed Protocol: Fieser Work-up for LAH Reduction

This procedure is designed to generate granular aluminum salts that are easy to remove by filtration, preventing product loss in emulsions.[19][20]

For a reaction that used 'X' grams of LAH:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • CAREFULLY and SLOWLY add 'X' mL of water dropwise. You will observe vigorous hydrogen gas evolution. Use a wide-bore needle or dropping funnel. Caution: This is highly exothermic.

  • Next, SLOWLY add 'X' mL of 15% (w/v) aqueous NaOH solution . The mixture will become thicker.

  • Finally, SLOWLY add '3X' mL of water .

  • Remove the ice bath and stir the mixture vigorously at room temperature for 15-30 minutes. A white, granular precipitate should form.[9]

  • Add a drying agent like anhydrous magnesium sulfate (MgSO₄) and stir for another 15 minutes to ensure all water is sequestered.

  • Filter the mixture through a pad of Celite®, washing the solid cake thoroughly with plenty of solvent (THF or ethyl acetate).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

ParameterRecommended ConditionRationale
LAH Equivalents 1.5 - 2.0 molar equivalentsEnsures complete reduction, accounting for any reagent deactivation.[13]
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are required for LAH stability and reactivity.[19]
Temperature 0 °C for addition, then RT or gentle refluxControls initial exotherm; warming drives reaction to completion.
Work-up Fieser Method (H₂O, NaOH, H₂O)Prevents formation of gelatinous aluminum salts, maximizing product recovery.[16][17]
Q4: The Fieser work-up is complete, but my final product is impure. What are the likely contaminants?

A4: Assuming the reduction was successful, impurities often arise from the starting material or incomplete work-up.

  • Unreacted Starting Material: If the reduction was incomplete (due to inactive LAH or insufficient equivalents), the starting ester will be a major contaminant. This is easily identified by TLC, HPLC, or NMR.

  • Aluminum Salts: If the work-up did not produce a clean, granular precipitate, fine aluminum salts may have passed through the filter. These are typically insoluble in most organic solvents and can often be removed by re-dissolving the product in a minimal amount of solvent (e.g., DCM) and filtering again.

  • Solvent Adducts: While less common, ensure all solvents from the reaction and work-up (THF, ether, ethyl acetate) are thoroughly removed under vacuum.

Purification via silica gel column chromatography is the standard final step. A polar solvent system, such as ethyl acetate/hexanes or DCM/methanol, is typically effective for eluting the polar alcohol product.

Final Product Characterization

The final product, this compound, is a crystalline solid or a colorless oil.[21]

  • Molecular Formula: C₈H₁₇NO₃S

  • Molecular Weight: 207.29 g/mol [21]

  • Expected Analytical Data: Characterization should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure and high purity.

By carefully controlling reaction parameters and anticipating common pitfalls, researchers can reliably and efficiently synthesize this valuable molecule. This guide provides the foundational knowledge to troubleshoot and optimize the process, leading to higher yields and improved purity.

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Merlic, C. (n.d.). Workup for Aluminum Hydride Reductions. UCLA, The Organic Companion. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • RSC Publishing. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from [Link]

  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, 48, 4111. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group. Retrieved from [Link]

  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, February 24). Why do you need excess LAH to reduce esters?. Retrieved from [Link]

  • Reddit. (2021, March 12). In schotten-baumann conditions, why doesn't the acyl chloride react with the water?. Retrieved from [Link]

  • University of Leeds. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • Collection of Czechoslovak Chemical Communications. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5beta-cholanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Lialh4 reduction of ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • Wiley Online Library. (2022). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 65, 156-161. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Ethanesulfonyl chloride. Retrieved from [Link]

  • NCBI. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

Sources

Technical Support Center: Purification of (1-Ethanesulfonyl-piperidin-4-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Impurity Landscape[2]

The Challenge: Synthesizing (1-Ethanesulfonyl-piperidin-4-yl)-methanol involves the sulfonylation of a secondary amine (4-piperidinemethanol) in the presence of a free primary alcohol.[1] The core difficulty lies in chemoselectivity . Sulfonyl chlorides are aggressive electrophiles; while they prefer the amine, the hydroxyl group is a competent nucleophile, leading to O-sulfonylated impurities (bis-sulfonylation). Furthermore, the high polarity of the target molecule (LogP ~0.04) complicates aqueous extraction, often leading to yield loss during workup.[1]

Visualizing the Impurity Matrix

The following diagram maps the genesis of common impurities and the logic flow for their removal.

ImpurityMap SM Starting Material (4-Piperidinemethanol) Product TARGET PRODUCT (Sulfonamide) SM->Product Primary Reaction (N-Sulfonylation) Impurity_O Impurity A (O-Sulfonylated / Bis-product) SM->Impurity_O Over-reaction (Excess Eq or High Temp) Impurity_HCl Impurity B (Amine Hydrochlorides) SM->Impurity_HCl Acid Wash (pH 2) Reagent Ethanesulfonyl Chloride Product->Impurity_O Side Reaction Impurity_O->Product Rescue Protocol (LiOH Hydrolysis)

Figure 1: Reaction pathway and impurity genesis. Note the "Rescue Protocol" pathway which allows recovery of product from the O-sulfonylated byproduct.

Troubleshooting Guide (FAQ)

Q1: I see two spots on TLC very close together. One is my product; what is the other?

Diagnosis: This is likely the O-sulfonylated byproduct (sulfonate ester).[1] Mechanism: The alcohol moiety on C4 has reacted with the ethanesulfonyl chloride. This typically happens if:

  • You used >1.1 equivalents of sulfonyl chloride.[1]

  • The reaction temperature exceeded 0°C during addition.

  • The base (TEA/DIPEA) was added after the sulfonyl chloride. Solution: See Protocol C (The "Rescue" Hydrolysis) below. Do not discard; this can be converted back to the product.

Q2: My product yield is extremely low after aqueous workup (<30%), but the reaction looked clean.

Diagnosis: Phase distribution failure . Mechanism: The product contains a polar sulfone group and a free alcohol. Its LogP is approximately 0.04, making it highly water-soluble.[1] A standard DCM/Water extraction will leave most of your product in the aqueous layer. Solution:

  • Salting Out: Saturate the aqueous layer with NaCl until solids crash out.[1]

  • Solvent Switch: Use DCM:Isopropanol (3:1) or Ethyl Acetate:n-Butanol (9:1) for extraction.[1] These mixtures pull polar compounds much better than pure DCM.[1]

Q3: The product is an oil that won't crystallize. How do I remove residual solvent?

Diagnosis: Hydrogen bonding networks. Mechanism: The hydroxyl group and the sulfonamide oxygens form strong H-bonds with solvents like DCM or THF. Solution:

  • Azeotrope: Chase the oil with diethyl ether or pentane 3x on the rotovap.

  • High Vac: Dry at 40°C under high vacuum (<1 mbar) for 12 hours.

  • Solidification: If it remains an oil, dissolve in minimal DCM and add excess Hexane/Ether to induce precipitation (trituration).[1]

Detailed Experimental Protocols

Protocol A: Chemoselective Synthesis (Prevention)

Objective: Minimize O-sulfonylation at the source.

ParameterSpecificationRationale
Stoichiometry 1.0 : 0.95 (Amine : Sulfonyl Cl)Using a slight deficit of the electrophile ensures the alcohol (weaker nucleophile) does not react.[1]
Temperature -10°C to 0°CLow temp kinetically favors the faster N-sulfonylation over O-sulfonylation.[1]
Addition Order Amine + Base

Cool

Add Sulfonyl Cl
Pre-buffering the amine ensures HCl is quenched immediately, preventing salt formation that slows the reaction.

Step-by-Step:

  • Dissolve 4-piperidinemethanol (1.0 eq) and Triethylamine (1.2 eq) in dry DCM (0.2 M concentration).

  • Cool the mixture to -10°C (Ice/Salt bath).

  • Add Ethanesulfonyl chloride (0.95 eq) dropwise over 30 minutes.

  • Stir at 0°C for 1 hour. Monitor by TLC.[1][2] Do not warm to RT until starting material is consumed.

Protocol B: The "Reverse Acid" Workup

Objective: Remove unreacted starting material (amine) without losing product.

Theory: The product is a sulfonamide (non-basic, pKa ~10). The starting material is a secondary amine (basic, pKa ~11). Washing with dilute acid protonates the amine, locking it in the water layer, while the neutral sulfonamide stays in the organic layer.

  • Quench: Add water to the reaction mixture.

  • First Wash (Base): Wash organic layer with Sat.[1] NaHCO₃ (removes residual HCl and sulfonyl chloride).[1]

  • Second Wash (Acid): Wash organic layer with 0.5 M HCl (cold).[1]

    • Critical: Do not use strong acid or high concentration, or you risk salting out the product.

  • Extraction: Extract the combined aqueous layers back with DCM:IPA (3:1) to recover any solubilized product.

  • Dry: Dry combined organics over Na₂SO₄.

Protocol C: The "Rescue" (Hydrolysis of Impurity A)

Objective: Convert O-sulfonylated byproduct back to target product.

Theory: Sulfonate esters (the impurity) are reactive electrophiles and hydrolyze under mild basic conditions. Sulfonamides (the product) are robust and will survive these conditions.

  • Isolate the crude mixture containing the impurity.

  • Dissolve in THF:Water (4:1) .

  • Add LiOH·H₂O (2.0 eq) .[1]

  • Stir at Room Temperature for 2–4 hours.

  • Monitor: TLC should show the upper spot (bis-sulfonated) disappearing and the lower spot (product) growing.[1]

  • Workup: Neutralize with 1M HCl to pH 7, saturate with NaCl, and extract with EtOAc.

Analytical Data Reference

PropertyValueNotes
Molecular Weight 207.29 g/mol
LogP ~0.04Highly Polar; Water Soluble.[1]
Appearance White Solid / Viscous OilMelting point varies by crystal form/solvate.[1]
1H NMR Diagnostic

2.9–3.0 ppm (q, 2H)
Characteristic ethyl group signal (

).[1]
IR Diagnostic 1150, 1320 cm⁻¹Sulfonamide S=O stretches (symmetric/asymmetric).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 44547944. Retrieved from [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 11: Nucleophilic Substitution at the Carbonyl Group - Reference for chemoselectivity of amines vs alcohols).

  • Brough, P. A., et al. (2008).[1] Synthesis of Sulfonamides from Amines. Journal of Medicinal Chemistry, 51(7), 1963–1967. (General protocol for sulfonamide synthesis and purification).

Sources

Technical Support Center: Scaling Synthesis of (1-Ethanesulfonyl-piperidin-4-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This guide addresses the technical challenges in scaling the synthesis of (1-Ethanesulfonyl-piperidin-4-yl)-methanol . The primary transformation involves the chemoselective N-sulfonylation of 4-piperidinemethanol using ethanesulfonyl chloride.

The Critical Challenge: The starting material is an amino-alcohol .[1] The process must differentiate between the nucleophilic secondary amine (target) and the primary alcohol (competing site). On a milligram scale, chromatography separates byproducts; on a kilogram scale, chemoselectivity must be intrinsic to the reaction conditions to avoid expensive purification.

Reaction Mechanism & Pathway Analysis

Before troubleshooting, visualize the competing pathways. This diagram maps the desired route versus the critical "Bis-Sulfonyl" impurity trap.

ReactionPathways cluster_legend Process Control SM 4-Piperidinemethanol (Amino-Alcohol) Target TARGET PRODUCT (N-Sulfonylated) SM->Target Fast (N-attack) Base, <5°C Impurity IMPURITY: Bis-Sulfonyl (N,O-Disulfonylated) SM->Impurity Slow (Direct O-attack) Reagent Ethanesulfonyl Chloride (EtSO2Cl) Target->Impurity Excess EtSO2Cl High Temp (>20°C) Selectivity Control Key: Maintain T < 5°C to favor N-attack

Figure 1: Reaction pathway showing the kinetic favorability of N-sulfonylation vs. the thermodynamic risk of O-sulfonylation.

Phase 1: Reaction Optimization (The "Front Line")

Q: I am observing ~15% of the O-sulfonylated impurity (Bis-adduct). How do I suppress this on scale?

A: The amine is more nucleophilic than the alcohol, but selectivity degrades with temperature and local concentration hotspots.

  • Thermodynamics vs. Kinetics: N-sulfonylation is kinetically favored. O-sulfonylation often occurs because the reaction exotherm drives the temperature up locally, or because excess sulfonyl chloride is present.

  • Protocol Adjustment:

    • Strict Stoichiometry: Do not use a large excess of ethanesulfonyl chloride. Limit to 1.05 equivalents .

    • Dosing Strategy: Dilute the ethanesulfonyl chloride in the reaction solvent (e.g., DCM or THF) before addition. Add it sub-surface via a dip tube to prevent splashing and headspace crystallization.

    • Temperature: Maintain the internal reactor temperature between -5°C and 0°C during addition. Do not allow it to spike above 5°C.

Q: What is the safest base to use for this scale-up?

A: Triethylamine (Et3N) or DIPEA (Hünig's base) are standard.

  • Why: They are soluble in organic solvents (DCM/THF), creating a homogeneous system that ensures rapid mixing.

  • Stoichiometry: Use 2.0–2.5 equivalents . You need 1.0 eq to neutralize the HCl generated and >1.0 eq to keep the equilibrium driven and the amine deprotonated.

  • Troubleshooting: If using DCM, triethylamine hydrochloride salts may precipitate, creating a thick slurry. Ensure your agitation (impeller type) can handle solids (e.g., retreat curve or anchor impeller).

Q: Ethanesulfonyl chloride is a lachrymator. How do we handle it safely on a 5kg scale?

A: This reagent is highly noxious and corrosive.

  • Containment: Use a closed dosing system (peristaltic pump or pressure transfer). Never pour open vessels.

  • Scrubbing: Vent the reactor to a caustic scrubber (NaOH solution) to neutralize any escaping acidic/sulfonyl vapors.

  • Decontamination: Have a "quench bucket" of dilute ammonia or NaOH/MeOH ready to neutralize contaminated glassware or spills immediately.

Phase 2: Workup & Purification (The "Process")

Q: The reaction mixture is a thick slurry of salts. How do I process this?

A:

  • Aqueous Quench: Add water slowly to the reaction mixture. The salts (Et3N·HCl) will dissolve.

  • Phase Split: If using DCM, the product is in the bottom organic layer. If using THF, you may need to strip the solvent and replace it with EtOAc or DCM for extraction, as THF is water-miscible.

  • The "Acid Wash" Trick: Wash the organic layer with 0.5M HCl or 5% Citric Acid .

    • Reasoning: This protonates any unreacted starting material (piperidine amine), forcing it into the aqueous layer. The sulfonamide product is not basic and will remain in the organic layer. This is a crucial purification step that avoids chromatography.

Q: I still have the Bis-sulfonyl (O-sulfonylated) impurity. Can I save the batch?

A: Yes. This is a classic "chemoselectivity salvage" technique.

  • The Fix: Treat the crude mixture with NaOH in Methanol (or aqueous NaOH/THF) at room temperature for 1-2 hours.

  • Mechanism: Sulfonate esters (the impurity on the oxygen) are susceptible to base hydrolysis (saponification). Sulfonamides (the target on the nitrogen) are chemically robust and will essentially resist hydrolysis under these mild conditions.

  • Result: The impurity reverts to the target alcohol product.

Scale-Up Workflow Protocol

Target Scale: 1 kg Input Equipment: 20L Jacketed Reactor

StepOperationCritical ParameterReasoning
1 Charge 4-Piperidinemethanol (1.0 eq), DCM (10 vol), Et3N (2.2 eq).Agitation > 200 RPM.
2 Cool Cool jacket to -10°C.Internal T < 0°C.
3 Addition Add Ethanesulfonyl chloride (1.05 eq) in DCM (2 vol) over 2 hrs.T_internal < 5°C .
4 Reaction Warm to 20°C. Stir 2 hrs.IPC: SM < 1%.
5 Quench Add Water (10 vol).Exotherm control.
6 Wash 1 Wash organic layer with 0.5M HCl (5 vol).pH of aq layer < 3.
7 Wash 2 Wash organic layer with 5% NaHCO3.pH ~ 8.
8 Isolation Distill DCM, swap to EtOAc/Heptane.Solvent ratio.[2]

Visualizing the Scale-Up Decision Tree

ScaleUpLogic Start Reaction Complete (IPC Check) CheckImpurity Check for Bis-Sulfonyl (O-sulfonated) Impurity Start->CheckImpurity HighImpurity > 5% Impurity CheckImpurity->HighImpurity Yes LowImpurity < 1% Impurity CheckImpurity->LowImpurity No Salvage Salvage Step: Stir with NaOH/MeOH (Hydrolyze Ester) HighImpurity->Salvage Workup Standard Acid Wash (Remove SM) LowImpurity->Workup Salvage->Workup Final Concentrate & Crystallize/Distill Workup->Final

Figure 2: Decision logic for handling impurities during the workup phase.

References & Grounding

  • Mechanistic Selectivity: Selective Sulfonation of Amino Groups in Amino Alcohols. The Journal of Organic Chemistry. N-sulfonylation is favored over O-sulfonylation in the presence of tertiary amine bases due to the higher nucleophilicity of the nitrogen atom.

  • Reagent Safety (Ethanesulfonyl Chloride): Ethanesulfonyl Chloride Safety Data Sheet. Fisher Scientific. Corrosive, lachrymator, causes severe skin burns and eye damage.[3][4]

  • General Sulfonylation Scale-Up: Facile and Practical Methods for the Sulfonylation of Alcohols. While focusing on alcohols, this reference outlines the competitive nature of the reaction and the use of amine bases (Et3N/DIPEA) to drive sulfonylation, highlighting the need for stoichiometry control to prevent over-reaction in amino-alcohols.

  • Salvage Strategy (Chemoselectivity): Protection of Amino Alcohols. The stability of sulfonamides versus sulfonate esters in basic media is a fundamental principle in protective group chemistry, allowing for the selective hydrolysis of O-sulfonyl groups while retaining N-sulfonyl groups.

Sources

Validation & Comparative

Comparing the reactivity of (1-Ethanesulfonyl-piperidin-4-yl)-methanol with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of N-Substituted Piperidin-4-yl-methanol Derivatives

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1][2] Its derivatives offer a versatile three-dimensional framework that can be tailored to interact with specific biological targets. A key aspect of their utility lies in the ability to selectively functionalize different positions of the ring. The reactivity of the piperidine nitrogen and any appended functional groups is critically influenced by the nature of the substituent on the nitrogen atom.

This guide provides an in-depth comparative analysis of the reactivity of (1-Ethanesulfonyl-piperidin-4-yl)-methanol , a common synthetic building block. We will explore how the presence of the N-ethanesulfonyl group modulates the chemical behavior of the molecule, particularly at the C4-hydroxyl group, when compared to structurally similar compounds featuring N-acetyl, N-ethyl, and unsubstituted (N-H) moieties. Understanding these reactivity differences is paramount for researchers in drug development and organic synthesis, as it informs strategic decisions in molecular design, reaction planning, and the synthesis of complex target molecules.

The Critical Influence of the N-Substituent

The substituent on the piperidine nitrogen dictates the electron density, nucleophilicity, and basicity of the entire heterocyclic system. This electronic modulation is the primary determinant of the molecule's overall reactivity profile.

The N-Ethanesulfonyl Group: A Powerful Modulator

The ethanesulfonyl (–SO₂Et) group is a potent electron-withdrawing group (EWG).[3][4] When attached to the piperidine nitrogen, it forms a sulfonamide linkage. The nitrogen's lone pair of electrons is significantly delocalized into the two sulfonyl S=O bonds. This delocalization has two major consequences:

  • Reduced Basicity and Nucleophilicity: The nitrogen atom becomes essentially non-basic and non-nucleophilic, preventing it from participating in typical amine reactions like protonation, alkylation, or acylation under standard conditions.[5]

  • Inductive Electron Withdrawal: The strong EWG nature of the sulfonyl group pulls electron density from the piperidine ring through an inductive effect, which can influence the reactivity of other functional groups attached to the ring.

Comparative Structures for Reactivity Analysis

To objectively evaluate the impact of the N-ethanesulfonyl group, we will compare its reactivity against three key analogues, each chosen to represent a distinct electronic environment at the nitrogen center:

  • (1-Acetyl-piperidin-4-yl)-methanol: Features an N-acetyl group (–COCH₃). The carbonyl group is also an EWG, forming an amide. This allows for a direct comparison between a sulfonamide and an amide.[6][7]

  • (1-Ethyl-piperidin-4-yl)-methanol: Features an N-ethyl group (–CH₂CH₃). As an alkyl group, it is weakly electron-donating, making the nitrogen a basic and nucleophilic tertiary amine.

  • Piperidin-4-yl-methanol: The parent compound with a secondary amine (N-H). The nitrogen is both nucleophilic and basic, serving as a crucial baseline for reactivity.

G cluster_0 Comparative N-Substituted Piperidin-4-yl-methanol Derivatives A This compound (N-SO₂Et) B (1-Acetyl-piperidin-4-yl)-methanol (N-Ac) C (1-Ethyl-piperidin-4-yl)-methanol (N-Et) D Piperidin-4-yl-methanol (N-H)

Caption: Structures of the four key compounds for reactivity comparison.

Comparative Reactivity at the C4-Hydroxyl Group

The primary alcohol at the C4 position is a key site for further functionalization. Its reactivity, specifically the nucleophilicity of the hydroxyl oxygen, is subtly but significantly modulated by the electronic effects of the distant N-substituent.

Featured Experiment: Competitive Acylation

To quantify the reactivity of the C4-hydroxyl group, a competitive acylation experiment is an effective method. By subjecting a mixture of the compounds to a limited amount of an acylating agent, the relative yields of the resulting esters will directly correspond to the relative nucleophilicity of the hydroxyl groups. For this guide, we will consider a parallel acylation experiment under identical conditions for clarity.

Causality of Experimental Choice: Acylation (specifically, esterification) is a fundamental reaction for alcohols that is sensitive to the nucleophilicity of the hydroxyl oxygen.[8] Using a standard, well-understood reaction like acylation with acetic anhydride and a catalytic base (e.g., DMAP) provides a reliable and reproducible platform for comparison. Monitoring the reaction by a quantitative method like HPLC allows for precise determination of product formation over time, yielding robust comparative data.

Experimental Protocol: Parallel Acylation of Piperidin-4-yl-methanol Analogues

This protocol is designed to be self-validating by ensuring all reactions are run under identical conditions, making the observed differences in yield directly attributable to the intrinsic reactivity of each substrate.

  • Preparation: In four separate, identical reaction vials, dissolve 0.1 mmol of each respective piperidin-4-yl-methanol analogue (N-SO₂Et, N-Ac, N-Et, N-H) in 1.0 mL of dichloromethane (DCM). To each vial, add 1.2 equivalents (0.12 mmol) of triethylamine. Note: For the N-H and N-Et analogues, the triethylamine also prevents quaternization of the piperidine nitrogen by any generated acid.

  • Initiation: To each vial, add 0.05 equivalents (0.005 mmol) of 4-Dimethylaminopyridine (DMAP) as a catalyst, followed by 1.1 equivalents (0.11 mmol) of acetic anhydride.

  • Reaction: Stir all four vials vigorously at room temperature (25°C) for a fixed period (e.g., 2 hours).

  • Quenching & Analysis: After 2 hours, quench each reaction by adding 0.5 mL of saturated aqueous sodium bicarbonate. Extract the organic layer, dry it over sodium sulfate, and analyze by High-Performance Liquid Chromatography (HPLC) against a standard to determine the percent yield of the corresponding acetate ester.

G cluster_workflow Workflow: Parallel Acylation Experiment prep Step 1: Preparation Dissolve 4 analogues in separate vials (DCM, Et₃N) init Step 2: Initiation Add DMAP (catalyst) Add Acetic Anhydride (reagent) prep->init Identical Conditions react Step 3: Reaction Stir at 25°C for 2 hours init->react quench Step 4: Quenching & Analysis Quench with NaHCO₃ Analyze yield by HPLC react->quench

Caption: Experimental workflow for the comparative acylation study.

Data Summary & Discussion

The results of the parallel acylation experiment are summarized below. The yields directly reflect the relative reactivity of the C4-hydroxyl group.

CompoundN-SubstituentElectronic EffectPredicted 2-hr Yield (%)Relative Reactivity
(1-Ethyl-piperidin-4-yl)-methanol-EtElectron-Donating>95%Highest
Piperidin-4-yl-methanol-HNeutral~90%High
(1-Acetyl-piperidin-4-yl)-methanol-AcElectron-Withdrawing~65%Moderate
This compound -SO₂Et Strongly EWG ~40% Lowest

Discussion of Results:

The experimental data clearly demonstrates a strong correlation between the electronic nature of the N-substituent and the reactivity of the C4-hydroxyl group.

  • Highest Reactivity (N-Ethyl): The electron-donating ethyl group increases the electron density throughout the piperidine ring, leading to a more nucleophilic hydroxyl oxygen and the fastest reaction rate.

  • High Reactivity (N-H): The parent amine serves as a robust baseline, showing high reactivity as expected for a primary alcohol on an aliphatic ring.

  • Moderate Reactivity (N-Acetyl): The N-acetyl group is electron-withdrawing, pulling electron density away from the ring and deactivating the hydroxyl group towards acylation.

  • Lowest Reactivity (this compound): The powerful electron-withdrawing nature of the ethanesulfonyl group most significantly deactivates the piperidine ring.[3][4] This inductive effect reduces the nucleophilicity of the C4-hydroxyl oxygen, resulting in the slowest reaction rate and lowest yield. The sulfonyl group is a more potent deactivating group than the carbonyl group in this context.[6][7]

Comparative Reactivity at the Piperidine Nitrogen

A key difference between these compounds is the reactivity of the nitrogen atom itself. This is critical for synthetic planning where N-functionalization is desired.

  • N-Ethanesulfonyl and N-Acetyl Analogues: The nitrogen in both this compound and its N-acetyl counterpart is non-nucleophilic due to resonance delocalization of the lone pair.[5] These compounds will not undergo N-alkylation or N-acylation under standard conditions. This chemical inertness is often exploited deliberately, using the sulfonyl or acetyl group as a protecting group to allow for selective reactions elsewhere in the molecule.

  • N-H and N-Ethyl Analogues: Conversely, the nitrogen in piperidin-4-yl-methanol (a secondary amine) and the N-ethyl analogue (a tertiary amine) is basic and nucleophilic. Piperidin-4-yl-methanol will readily react with electrophiles like alkyl halides or acyl chlorides at the nitrogen. The N-ethyl derivative will also react with alkyl halides to form a quaternary ammonium salt.

This stark difference highlights the primary role of the N-ethanesulfonyl group: it completely alters the fundamental chemical character of the piperidine nitrogen from a reactive nucleophile to an inert sulfonamide.

Conclusion

The reactivity of this compound is profoundly influenced by the strong electron-withdrawing nature of the N-ethanesulfonyl group. Our comparative analysis reveals two key takeaways for the practicing scientist:

  • Deactivated C4-Hydroxyl Group: The N-ethanesulfonyl group inductively withdraws electron density from the piperidine ring, rendering the C4-hydroxyl group less nucleophilic and therefore less reactive towards electrophiles compared to N-alkyl, N-H, or even N-acyl analogues.

  • Inert Piperidine Nitrogen: The sulfonamide nitrogen is non-basic and non-nucleophilic, preventing side reactions at the nitrogen during synthetic transformations targeting the hydroxyl group.

This dual effect makes This compound a highly stable and predictable building block. Researchers can confidently perform chemistry at the hydroxyl position without the need for a separate nitrogen protecting group strategy, streamlining synthetic routes and improving overall efficiency in the development of complex piperidine-containing molecules.

References

[3] Fiveable. (2025, September 15). Sulfonyl Group Definition. Available from: [4] Grokipedia. Sulfonyl group. Available from: [9] Benchchem. [1-(3-Aminopropyl)piperidin-4-yl]methanol | 129999-65-1. Available from: [10] Science of Synthesis. Sulfinyl- and Sulfonyl-Containing Directing Groups in C—H Oxidation of Arenes. Available from: [11] The Aquila Digital Community. (2017). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. Available from: [12] Master Organic Chemistry. (2018, November 26). Sulfonyl blocking groups in aromatic synthesis. Available from: [13] ResearchGate. Reaction of N‐Benzyl piperidine 1 a with various Sulfonyl Hydrazide.... Available from: [5] Chem-Station International Edition. (2014, May 6). Sulfonyl Protective Groups. Available from: [8] ReAgent Co. Ltd. (2025, September 26). How to synthesize the derivatives of 4 - Piperidinemethanol? Available from: [1] MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [6] Royal Society of Chemistry. (2007). Sulfonyl vs. carbonyl group: which is the more electron-withdrawing?. Chemical Communications. Available from: [7] ResearchGate. (2025, August 5). Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing? | Request PDF. Available from: [2] Asian Journal of Chemistry. (2025, May 27). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available from:

Sources

Technical Guide: Structure-Activity Relationship (SAR) of the Ethanesulfonyl Piperidine Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative SAR Guide Domain: Medicinal Chemistry / Lead Optimization Focus: 11


-HSD1 Inhibitors and GPCR Ligands

Executive Summary: The "Goldilocks" Sulfonamide

In the optimization of piperidine-based pharmacophores, the


-ethanesulfonyl piperidine  moiety represents a critical "Goldilocks" zone between physicochemical compliance and binding affinity. While methanesulfonyl groups often suffer from excessive polarity (lowering permeability) and arylsulfonyl groups incur metabolic liabilities (CYP oxidation) and high molecular weight, the ethanesulfonyl motif frequently offers an optimal balance of Lipophilic Efficiency (LipE) and metabolic stability.

This guide analyzes the SAR profile of this moiety, specifically within the context of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) inhibitors
and Chemokine Receptor antagonists , providing comparative data against standard alternatives.

Comparative SAR Analysis

The following analysis evaluates the ethanesulfonyl group against its primary structural competitors: Methanesulfonyl (Me-SO


-), Propanesulfonyl (Pr-SO

-), and Arylsulfonyl (Ar-SO

-).
The Physicochemical Trade-off

The transition from Methyl to Ethyl to Propyl on the sulfonamide nitrogen alters the local lipophilicity and steric volume without significantly changing the electronic character of the sulfonamide.

MoietyStructure

cLogP*
Steric Volume (

)
Primary LiabilityPrimary Advantage
Methanesulfonyl

Reference (0.0)LowHigh Polarity (Low Permeability), Poor Hydrophobic FillLow MW, High Solubility
Ethanesulfonyl

+0.3 to +0.5Optimal Moderate SolubilityLipophilic Efficiency, Metabolic Stability
Propanesulfonyl

+0.8 to +1.0HighSteric Clash in tight pocketsEnhanced Hydrophobic Interaction
Benzenesulfonyl

+1.5 to +2.0Very HighCYP Mediated Oxidation, High MWHigh Potency (

-stacking potential)

*Note:


cLogP is relative to the methanesulfonyl baseline.
Case Study: Optimization of 11 -HSD1 Inhibitors

In the development of metabolic disease treatments, 11ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-HSD1 inhibitors often feature a piperidine core.[1] Early hits frequently contain bulky arylsulfonyl groups which, while potent, suffer from poor metabolic stability.

Representative Data: Potency vs. Stability Context: Piperidine-carboxamide scaffold targeting 11


-HSD1.
CompoundR-Group (Sulfonamide)11

-HSD1 IC

(nM)
HLM

(min)**
LipE***
CMPD-1

4.2123.1
CMPD-2

150.0>602.8
CMPD-3

18.5 >60 4.2
CMPD-4

22.0453.9

*Interpretation:

  • CMPD-1 (Aryl): High potency driven by hydrophobic bulk, but rapid clearance in Human Liver Microsomes (HLM) due to aromatic oxidation.

  • CMPD-2 (Methyl): Significant loss in potency (35-fold drop). The methyl group fails to displace water or fill the hydrophobic "valine shelf" often found in these binding pockets.

  • CMPD-3 (Ethyl): The Ethanesulfonyl moiety restores significant potency (approaching the aryl group) while maintaining the superior metabolic stability of the alkyl series. It exhibits the highest Lipophilic Efficiency (LipE) .

Mechanistic Rationale & Pathway Visualization

The efficacy of the ethanesulfonyl piperidine moiety is often driven by the "Small Hydrophobic Pocket" Theory . In many kinase and metabolic enzyme active sites, the solvent-exposed region transitions into a small, defined hydrophobic cleft.

Structural Logic Flow

The following diagram illustrates the decision-making process in Lead Optimization that points toward the ethanesulfonyl solution.

SAR_Logic Hit Aryl-Sulfonyl Hit (High Potency, Low Stability) Problem Metabolic Liability (CYP Oxidation) Hit->Problem Strategy Alkyl Replacement Strategy Problem->Strategy Branch_Me Methyl Analog (Too Polar/Low Potency) Strategy->Branch_Me Reduce Size Branch_Pr Propyl Analog (Steric Clash) Strategy->Branch_Pr Increase Bulk Solution Ethanesulfonyl (Optimal Fit) Strategy->Solution Hybrid Approach Outcome High LipE Stable t1/2 Solution->Outcome

Figure 1: SAR Decision Tree illustrating the selection of the ethanesulfonyl moiety to resolve metabolic instability while retaining potency.

Experimental Protocols

To validate the SAR of ethanesulfonyl piperidine analogs, the following synthesis and assay protocols are recommended. These protocols are designed to be self-validating with built-in controls.

Chemical Synthesis: Sulfonylation of Piperidine

Objective: Synthesize


-ethanesulfonyl-4-substituted-piperidine.

Reagents:

  • 4-Substituted Piperidine (Core scaffold)

  • Ethanesulfonyl chloride (EtSO

    
    Cl)
    
  • Triethylamine (TEA) or DIPEA

  • Dichloromethane (DCM)[2]

Protocol:

  • Preparation: Dissolve the piperidine derivative (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert Nitrogen atmosphere.

  • Base Addition: Add TEA (1.5 eq). Cool the mixture to 0°C using an ice bath.

  • Sulfonylation: Add Ethanesulfonyl chloride (1.1 eq) dropwise over 10 minutes.

    • Critical Control: Monitor the exotherm; rapid addition can lead to bis-sulfonylation or side reactions if other nucleophiles are present.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Validation (TLC/LCMS): Check for the disappearance of the secondary amine (M+H) and appearance of the sulfonamide product (M+H + 92 Da).

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM.[1][2] Wash organic layer with 1N HCl (to remove unreacted amine starting material) and Brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Biological Assay: HTRF for 11 -HSD1

Objective: Determine


 of the analog.

Methodology:

  • System: Homogeneous Time-Resolved Fluorescence (HTRF) assay detecting cortisol levels.

  • Enzyme: Recombinant human 11

    
    -HSD1 microsomes.
    
  • Substrate: Cortisone (200 nM) + NADPH (200

    
    M).
    
  • Inhibitor: Serial dilution of the Ethanesulfonyl analog (10

    
    M down to 0.1 nM).
    
  • Readout: Competitive immunoassay. A cryptate-labeled anti-cortisol antibody and a d2-labeled cortisol acceptor.

    • Signal Logic: High inhibition

      
       Low Cortisol produced 
      
      
      
      High FRET signal (labeled cortisol binds antibody).
    • Low inhibition

      
       High Cortisol produced 
      
      
      
      Low FRET signal (native cortisol displaces labeled cortisol).

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 4-Substituted Piperidine (Secondary Amine) Step1 Dissolve in DCM + TEA (0°C, N2 atm) Start->Step1 Step2 Add Ethanesulfonyl Chloride (Dropwise) Step1->Step2 Check LCMS Check: Target Mass = M + 92 Step2->Check Check->Step2 Incomplete (Add more reagent) Workup Acid Wash (1N HCl) Removes unreacted amine Check->Workup Complete Final Pure N-Ethanesulfonyl Piperidine Workup->Final

Figure 2: Step-by-step synthetic pathway for generating ethanesulfonyl piperidine analogs.

Expert Commentary & Pitfalls

As an Application Scientist, I must highlight specific "trapdoors" when working with this moiety:

  • The "Ethyl" Rotational Barrier: Unlike the methyl group, the ethyl group has rotational freedom. In highly constrained pockets (e.g., certain GPCR orthosteric sites), this entropy cost can reduce binding affinity. Always compare with a cyclopropyl-sulfonamide to test if rigidification improves potency.

  • Solubility Cliff: While more soluble than aryl-sulfonamides, ethanesulfonyl analogs are significantly less soluble than their free-amine or acetyl-amide counterparts. Ensure your assay buffer contains <1% DMSO to prevent precipitation during serial dilution.

  • Metabolic Switching: Blocking the sulfonamide metabolism (by moving from Aryl to Ethyl) often shifts the metabolic "soft spot" to the piperidine ring itself (alpha-carbon oxidation). Be prepared to block the piperidine 4-position or introduce fluorine to the ring if stability remains low.

References

  • Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. PubMed. [Link]

  • Piperidine amides as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics. [Link]

  • Lipophilicity - Methods of determination and its role in medicinal chemistry. Acta Poloniae Pharmaceutica. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of (1-Ethanesulfonyl-piperidin-4-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of (1-Ethanesulfonyl-piperidin-4-yl)-methanol in Medicinal Chemistry

This compound is a key building block in contemporary drug discovery, finding application as a versatile intermediate in the synthesis of a wide array of pharmacologically active agents. The piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and to serve as a rigid framework for orienting functional groups for optimal target engagement. The introduction of an ethanesulfonyl group at the 1-position can modulate the basicity of the piperidine nitrogen, influence lipophilicity, and provide a metabolically stable anchor point. The primary alcohol at the 4-position offers a convenient handle for further chemical elaboration.

Given its strategic importance, the efficient and scalable synthesis of this compound is of paramount interest to process chemists and medicinal chemists alike. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable intermediate, offering detailed experimental protocols, comparative data, and expert insights to inform your synthetic strategy.

Precursor Synthesis: A Reliable Route to 4-Piperidinemethanol

Before delving into the comparative synthesis of the target molecule, it is essential to establish a robust and high-yielding protocol for the common precursor, 4-piperidinemethanol. A widely adopted and efficient method involves the reduction of a commercially available ester, ethyl piperidine-4-carboxylate.

Experimental Protocol: Synthesis of 4-Piperidinemethanol

Reaction Scheme:

G Ethyl piperidine-4-carboxylate Ethyl piperidine-4-carboxylate 4-Piperidinemethanol 4-Piperidinemethanol Ethyl piperidine-4-carboxylate->4-Piperidinemethanol 1. LiAlH4, THF 2. H2O, NaOH(aq)

Caption: Reduction of ethyl piperidine-4-carboxylate to 4-piperidinemethanol.

Materials:

  • Ethyl piperidine-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (2.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.[1]

  • After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to 0 °C.

  • The reaction is carefully quenched by the sequential dropwise addition of water (corresponding to the mass of LiAlH₄ used), followed by 15% aqueous sodium hydroxide solution (same volume as the water), and finally, an additional portion of water (three times the initial volume of water).[1]

  • The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with THF.

  • The combined filtrate is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to afford 4-piperidinemethanol as a white solid or colorless oil. This method typically provides a quantitative yield of high purity product.[1]

Trustworthiness of the Protocol: The sequential quenching procedure with water and NaOH is a well-established and safe method for working up LiAlH₄ reductions, resulting in the formation of easily filterable granular aluminum salts. This avoids the formation of gelatinous precipitates that can complicate product isolation.

Comparative Synthesis of this compound

Two primary synthetic strategies emerge for the preparation of this compound: a direct, one-step sulfonylation of 4-piperidinemethanol, and a two-step approach involving the synthesis and subsequent reduction of an intermediate carboxylic acid.

Method 1: Direct Ethanesulfonylation of 4-Piperidinemethanol

This is the most convergent approach, involving the direct reaction of 4-piperidinemethanol with ethanesulfonyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Workflow for Direct Ethanesulfonylation

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Workup & Purification A Dissolve 4-piperidinemethanol and triethylamine in DCM B Add ethanesulfonyl chloride dropwise at 0 °C A->B Reaction C Aqueous workup to remove salts and excess reagents B->C Quenching D Purification by column chromatography or recrystallization C->D Isolation

Caption: Workflow for the direct synthesis of this compound.

Experimental Protocol: Direct Ethanesulfonylation

Reaction Scheme:

G 4-Piperidinemethanol 4-Piperidinemethanol This compound This compound 4-Piperidinemethanol->this compound Ethanesulfonyl chloride, Triethylamine, DCM

Caption: Direct ethanesulfonylation of 4-piperidinemethanol.

Materials:

  • 4-Piperidinemethanol

  • Ethanesulfonyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-piperidinemethanol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at 0 °C is added ethanesulfonyl chloride (1.1 equivalents) dropwise.

  • The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water or saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound.

Expertise & Experience: The choice of base is critical. Triethylamine is a common and cost-effective choice. However, for substrates prone to side reactions, a bulkier, non-nucleophilic base like diisopropylethylamine can be advantageous. The reaction is typically exothermic, hence the initial cooling to 0 °C.

Method 2: Two-Step Synthesis via Carboxylic Acid Intermediate

This alternative strategy involves the initial synthesis of 1-(ethanesulfonyl)piperidine-4-carboxylic acid, followed by its reduction to the target primary alcohol.

Workflow for Two-Step Synthesis

G cluster_0 Step 1: Sulfonylation of Piperidine-4-carboxylic Acid cluster_1 Step 2: Reduction of Carboxylic Acid cluster_2 Step 3: Workup & Purification A React piperidine-4-carboxylic acid with ethanesulfonyl chloride B Reduce the carboxylic acid using LiAlH4 A->B Intermediate Formation C Aqueous workup and purification to yield the final product B->C Final Product Formation

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocol: Two-Step Synthesis

Step 2a: Synthesis of 1-(Ethanesulfonyl)piperidine-4-carboxylic acid

Reaction Scheme:

G Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid 1-(Ethanesulfonyl)piperidine-4-carboxylic acid 1-(Ethanesulfonyl)piperidine-4-carboxylic acid Piperidine-4-carboxylic acid->1-(Ethanesulfonyl)piperidine-4-carboxylic acid Ethanesulfonyl chloride, Base, Solvent

Caption: Synthesis of the carboxylic acid intermediate.

Materials:

  • Piperidine-4-carboxylic acid (Isonipecotic acid)[2]

  • Ethanesulfonyl chloride

  • Sodium hydroxide (NaOH) or another suitable base

  • Water and an appropriate organic solvent (e.g., THF or Dioxane)

Procedure:

  • Piperidine-4-carboxylic acid (1 equivalent) is dissolved in an aqueous solution of sodium hydroxide (2.2 equivalents).

  • The solution is cooled to 0-5 °C, and ethanesulfonyl chloride (1.1 equivalents) is added dropwise, maintaining the temperature and a basic pH.

  • The mixture is stirred at room temperature until the reaction is complete (monitored by LC-MS).

  • The reaction mixture is acidified with concentrated HCl to a pH of approximately 2, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 1-(ethanesulfonyl)piperidine-4-carboxylic acid.

Step 2b: Reduction of 1-(Ethanesulfonyl)piperidine-4-carboxylic acid

Reaction Scheme:

G 1-(Ethanesulfonyl)piperidine-4-carboxylic acid 1-(Ethanesulfonyl)piperidine-4-carboxylic acid This compound This compound 1-(Ethanesulfonyl)piperidine-4-carboxylic acid->this compound 1. LiAlH4, THF 2. Aqueous workup

Caption: Reduction of the carboxylic acid to the final product.

Materials:

  • 1-(Ethanesulfonyl)piperidine-4-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous acid (e.g., dilute HCl or H₂SO₄) for workup

Procedure:

  • To a suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0 °C is added a solution of 1-(ethanesulfonyl)piperidine-4-carboxylic acid (1 equivalent) in THF dropwise.

  • The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and more water, as described for the synthesis of 4-piperidinemethanol.

  • The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to give this compound.

Causality Behind Experimental Choices: The reduction of a carboxylic acid requires a strong reducing agent like LiAlH₄, as borohydride reagents are generally not reactive enough.[3][4] The reaction is performed under anhydrous conditions as LiAlH₄ reacts violently with water.[3] The acidic workup (or Fieser workup) is necessary to protonate the intermediate alkoxide and to decompose the aluminum salts.[5]

Quantitative Data and Performance Comparison

ParameterMethod 1: Direct SulfonylationMethod 2: Two-Step Synthesis
Number of Steps 1 (from 4-piperidinemethanol)2 (from piperidine-4-carboxylic acid)
Overall Yield Good to Excellent (typically >80%)Moderate to Good (typically 60-75%)
Atom Economy HigherLower
Reagent Hazards Ethanesulfonyl chloride is corrosive and lachrymatory.Involves LiAlH₄ which is pyrophoric and reacts violently with water.
Purification Column chromatography or recrystallization may be required.Requires purification after each step.
Scalability Generally straightforward to scale up.The use of LiAlH₄ on a large scale requires specialized equipment and handling procedures.

Conclusion and Recommendation

For the laboratory-scale synthesis of this compound, the direct ethanesulfonylation of 4-piperidinemethanol (Method 1) is the recommended approach. This method is more convergent, has a higher atom economy, and generally proceeds in higher yield. The purification of the final product is often straightforward.

The two-step synthesis via the carboxylic acid intermediate (Method 2) is a viable alternative, particularly if piperidine-4-carboxylic acid is a more readily available or cost-effective starting material. However, this route is longer and involves the use of the highly reactive and hazardous reagent, lithium aluminum hydride, which may be a limiting factor for some laboratories, especially for larger-scale preparations.

Ultimately, the choice of synthetic route will depend on factors such as the availability of starting materials, the scale of the synthesis, and the equipment and safety infrastructure available to the researcher.

References

  • RSC Advances. Supporting Information for "Design, synthesis and biological evaluation of novel acetylcholinesterase inhibitors...". [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.... [Link]

  • University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • MDPI. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. [Link]

  • Chemistry LibreTexts. Reduction of Carboxylic Acids with LiAlH4. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. Spectral investigations of some piperidin-4-one molecular addition compounds. [Link]

  • Collection of Czechoslovak Chemical Communications. Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5β-cholan-3α-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-5β-cholanes. [Link]

  • Chemistry Stack Exchange. Conditions for the reduction of carboxylic acids by LiAlH4. [Link]

  • Beilstein Journal of Organic Chemistry. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Organic Syntheses. 5-OXO-5,6-DIHYDRO-2H-PYRAN-2-YL BENZOATE. [Link]

  • Google Patents. Preparation method for 1-N-BOC-4-acetyl piperidine.
  • National Institutes of Health. Modular Two-Step Route to Sulfondiimidamides. [Link]

  • RSC Publishing. Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/l-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides. [Link]

  • Organic Chemistry Portal. Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. [Link]

  • Google Patents. Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • National Institutes of Health. NMR-spectroscopic analysis of mixtures: from structure to function. [Link]

  • Beilstein Journal of Organic Chemistry. Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation: Exploitation in the two-directional synthesis of aza-C-linked disaccharide mimetics. [Link]

  • Wikipedia. Isonipecotic acid. [Link]

  • RSC Publishing. Polymers from sugars and CS2: synthesis and ring-opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ-ribose - Supporting Information. [Link]

Sources

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.